molecular formula C20H21N3O4 B12385978 Antitumor agent-138

Antitumor agent-138

Cat. No.: B12385978
M. Wt: 367.4 g/mol
InChI Key: ZQKUQZRCKHGGMF-UHFFFAOYSA-N
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Description

Antitumor agent-138 is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

[3-amino-5-(4-methylphenyl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H21N3O4/c1-12-5-7-13(8-6-12)15-11-18(21)22-23(15)20(24)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-11H,1-4H3,(H2,21,22)

InChI Key

ZQKUQZRCKHGGMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

Foundational & Exploratory

Unveiling Antitumor Agent-138: A Technical Guide to a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Antitumor agent-138, a novel compound identified as a potent inhibitor of tubulin polymerization. By targeting the colchicine-binding site on tubulin, this agent disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, positioning it as a promising candidate for further preclinical and clinical investigation. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical pathways and workflows involved in its characterization.

Core Mechanism of Action

This compound exerts its anticancer effects by directly interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, this compound prevents the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest at the G2/M phase and triggering the intrinsic pathway of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, showcasing its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Biological Activity of this compound

ParameterValueCell Line/SystemReference
Tubulin Polymerization IC50 1.87 µMPurified tubulin[1]
MCF-7 IC50 0.04 µMHuman breast adenocarcinoma[1]
A549 IC50 0.39 µMHuman lung carcinoma[1]
MDA-MB-231 IC50 0.04 µMHuman breast adenocarcinoma[1]
HT-29 IC50 0.06 µMHuman colorectal adenocarcinoma[1]
HeLa IC50 0.11 µMHuman cervical cancer[1]
L02 IC50 2.73 µMHuman normal liver cell line[1]

Table 2: In Vivo Antitumor Efficacy of this compound

Animal ModelTreatmentTumor Growth InhibitionReference
MCF-7 Xenograft (BALB/c nude mice) 20 mg/kg, i.p., 21 days68.95%[1]

Signaling Pathway

This compound-induced tubulin depolymerization triggers a cascade of signaling events culminating in G2/M cell cycle arrest and apoptosis. The diagram below illustrates the proposed signaling pathway.

cluster_0 Cellular Effects cluster_1 G2/M Cell Cycle Arrest cluster_2 Intrinsic Apoptosis Pathway This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption p21_up p21 (up) Microtubule Disruption->p21_up CyclinB1_up Cyclin B1 (up) Microtubule Disruption->CyclinB1_up Cdc25c_up Cdc25c (up) Microtubule Disruption->Cdc25c_up cdk7_up cdk7 (up) Microtubule Disruption->cdk7_up G2M_Arrest G2/M Arrest p21_up->G2M_Arrest CyclinB1_up->G2M_Arrest Cdc25c_up->G2M_Arrest cdk7_up->G2M_Arrest Bax_up Bax (up) G2M_Arrest->Bax_up Bim_up Bim (up) G2M_Arrest->Bim_up Bcl2_down Bcl-2 (down) G2M_Arrest->Bcl2_down Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_up->Mitochondrial_Dysfunction Bim_up->Mitochondrial_Dysfunction Bcl2_down->Mitochondrial_Dysfunction Caspase9_up Cleaved Caspase-9 (up) Mitochondrial_Dysfunction->Caspase9_up PARP_up Cleaved-PARP (up) Caspase9_up->PARP_up Apoptosis Apoptosis PARP_up->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep1 Prepare tubulin solution in polymerization buffer exec1 Add tubulin solution and compound to wells prep1->exec1 prep2 Prepare this compound dilutions prep2->exec1 prep3 Pre-warm microplate reader to 37°C exec2 Initiate polymerization by incubating at 37°C prep3->exec2 exec1->exec2 exec3 Monitor absorbance at 340 nm over time exec2->exec3 analysis1 Plot absorbance vs. time exec3->analysis1 analysis2 Calculate the rate of polymerization analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for the tubulin polymerization assay.

Methodology:

  • Reagents: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, this compound, and a reference inhibitor (e.g., colchicine).

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer supplemented with GTP.

    • Add various concentrations of this compound or control to the wells of a 96-well plate.

    • Add the tubulin solution to the wells to initiate the reaction.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. The initial rate of polymerization is calculated for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, MDA-MB-231, HT-29, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis prep1 Seed and treat cells with this compound prep2 Harvest and wash cells prep1->prep2 prep3 Fix cells in cold ethanol prep2->prep3 stain1 Treat with RNase A prep3->stain1 stain2 Stain with Propidium Iodide (PI) stain1->stain2 analysis1 Acquire data using flow cytometry stain2->analysis1 analysis2 Analyze DNA content histograms analysis1->analysis2 analysis3 Quantify cell cycle phase distribution analysis2->analysis3

Caption: Workflow for cell cycle analysis.

Methodology:

  • Cell Treatment: Treat MCF-7 cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Methodology:

  • Cell Treatment: Treat MCF-7 cells with various concentrations of this compound.

  • Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.[1]

Methodology:

  • Monolayer Formation: Grow A549 cells to confluence in a multi-well plate.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound (e.g., 6.25-50 nM).[1]

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure to assess cell migration.

Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[1]

Methodology:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in media containing various concentrations of this compound (e.g., 6.25-50 nM).[1]

  • Incubation: Incubate the plate for a period sufficient for tube formation (e.g., 6-12 hours).

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle control daily for a specified duration (e.g., 21 days).[1]

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the tumor growth inhibition rate to determine the in vivo efficacy of the compound.

Conclusion

This compound is a promising novel tubulin polymerization inhibitor with potent antiproliferative and pro-apoptotic activities against a range of cancer cell lines. Its ability to induce G2/M cell cycle arrest and disrupt angiogenesis, coupled with its significant in vivo antitumor efficacy, underscores its potential as a lead compound for the development of new cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this agent.

References

In-Depth Technical Guide: Antitumor Agent-138 and its Interaction with the Colchicine Site on Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-138 is a novel synthetic compound demonstrating significant potential as a cancer therapeutic. This document provides a comprehensive technical overview of its mechanism of action, focusing on its binding to the colchicine site of tubulin, a critical protein involved in cell division. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells. This guide consolidates the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its molecular pathways and experimental workflows.

Mechanism of Action

This compound functions as a tubulin polymerization inhibitor.[1] It specifically binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network is critical, as microtubules are essential components of the cytoskeleton and the mitotic spindle. The inhibition of their formation and function leads to several downstream cellular effects, culminating in antitumor activity.

The primary consequences of this compound's interaction with tubulin are:

  • Disruption of Microtubule Dynamics: The agent's binding to the colchicine site prevents the proper assembly of microtubules, leading to a collapse of the microtubule network.

  • Cell Cycle Arrest: The failure to form a functional mitotic spindle due to microtubule disruption causes cells to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

  • Inhibition of Angiogenesis: The compound has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

  • Inhibition of Cell Migration: By disrupting the cytoskeleton, this compound also impedes the migration of cancer cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biological Activity of this compound

ParameterValueCell Line(s) / ConditionsReference
Tubulin Polymerization Inhibition (IC50) 1.87 µMTubulin from porcine brain[1]
Anti-proliferative Activity (IC50) 0.04 µMMCF-7 (Breast Cancer)
0.39 µMA549 (Lung Cancer)
0.04 µMMDA-MB-231 (Breast Cancer)
0.06 µMHT-29 (Colon Cancer)
0.11 µMHeLa (Cervical Cancer)
2.73 µML02 (Normal Liver)
Colony Formation Inhibition 5-20 nMMCF-7 (Breast Cancer)
Microtubule Collapse Induction 25-200 nMMCF-7 (Breast Cancer)
HUVEC Tube Formation Inhibition 6.25-50 nMHUVEC (Endothelial Cells)

Table 2: In Vivo Antitumor Efficacy of this compound

Animal ModelTumor TypeTreatment RegimenOutcomeReference
BALB/c Nude MiceMCF-7 Xenograft20 mg/kg, intraperitoneal injection, for 21 days68.95% tumor growth inhibition

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Antitumor_Agent_138_Mechanism_of_Action cluster_0 Cellular Effects This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Tubulin_Polymerization_Assay Tubulin Polymerization Assay Cell_Viability_Assay Cell Viability Assay (MTT) Tubulin_Polymerization_Assay->Cell_Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Efficacy_Study Efficacy Study Xenograft_Model->Efficacy_Study

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of a compound on tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[2][3][4][5]

  • Reagents and Materials:

    • Lyophilized porcine brain tubulin (>99% pure)

    • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter (e.g., DAPI)

    • GTP solution (100 mM)

    • Glycerol

    • Test compound (this compound) and vehicle control (e.g., DMSO)

    • Positive controls (e.g., paclitaxel for polymerization enhancement, vinblastine for inhibition)

    • Black, 384-well microplates with a non-binding surface

    • Temperature-controlled microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~420 nm)

  • Procedure:

    • Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 2 mg/mL. Keep on ice.

    • Prepare the test compound and controls at various concentrations in general tubulin buffer.

    • In a 384-well plate, add the test compound, controls, or vehicle to the appropriate wells.

    • Initiate the polymerization reaction by adding the tubulin solution and GTP (final concentration 1 mM) to each well. Glycerol (final concentration 10%) can be included to promote polymerization.[3]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC50 value for inhibition of tubulin polymerization by analyzing the concentration-response curve for this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][6][7][8][9]

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).[7]

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert MTT to formazan crystals.[6][7]

    • Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[1][7]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]

  • Reagents and Materials:

    • Treated and untreated cells

    • PBS

    • 70% ice-cold ethanol

    • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[10]

    • Resuspend the cell pellet in a small volume of PBS to achieve a single-cell suspension.

    • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at 4°C for at least 2 hours (or store for longer periods).[10]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate at room temperature for 30 minutes in the dark.[10]

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

    • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Reagents and Materials:

    • Treated and untreated cells

    • PBS

    • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[14]

    • Use appropriate gating to differentiate between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

In Vivo Tumor Xenograft Study

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[15][16][17][18][19]

  • Materials and Subjects:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line (e.g., MCF-7)

    • Cell culture medium and PBS

    • Matrigel (optional, to support tumor growth)

    • This compound and vehicle control

    • Calipers for tumor measurement

    • Appropriate animal housing and care facilities

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.[18]

    • Monitor the mice regularly for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[19]

    • Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).

    • Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Width² x Length) / 2.[19]

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

References

Unraveling the Mechanism of Antitumor Agent-138: A Technical Guide to G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Antitumor agent-138, a novel compound that has demonstrated significant potential in cancer therapy. This document, intended for researchers, scientists, and drug development professionals, details the agent's mechanism of action, focusing on its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells. The information presented herein is a synthesis of current research findings, offering a comprehensive overview of the agent's biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound functions as a potent inhibitor of tubulin polymerization by targeting the colchicine-binding site, a critical component in microtubule dynamics.[1][2] This interference with the cytoskeleton machinery disrupts the formation of the mitotic spindle, a requisite for cell division, thereby inducing cell cycle arrest at the G2/M phase and subsequently leading to programmed cell death, or apoptosis.[1][2]

Quantitative Analysis of Biological Activity

The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key data points, providing a clear comparison of its anti-proliferative and antitumor effects.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.04[1][2]
MDA-MB-231Breast Cancer0.04[1]
A549Lung Cancer0.39[1][2]
HT-29Colon Cancer0.06[1]
HeLaCervical Cancer0.11[1][2]
L02Normal Liver Cells2.73[1][2]

Table 2: In Vivo Antitumor Activity of this compound

Animal ModelTumor TypeDosageTreatment DurationTumor Growth Inhibition Rate
BALB/c nude miceMCF-7 xenograft20 mg/kg (i.p.)21 days68.95%[1]

Signaling Pathways of this compound Induced G2/M Arrest and Apoptosis

The induction of G2/M cell cycle arrest and apoptosis by this compound is mediated by the modulation of several key regulatory proteins. The agent has been shown to increase the expression of p21, Cyclin B1, Cdc25c, and cdk7 in a dose- and time-dependent manner.[1][2] Concurrently, it upregulates pro-apoptotic proteins such as Bax, Cleaved-PARP, Bim, and Cleaved Caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2]

G2_M_Arrest_Apoptosis_Pathway cluster_agent This compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Agent This compound Tubulin Tubulin Polymerization Agent->Tubulin inhibits p21 p21 Agent->p21 upregulates CyclinB1 Cyclin B1 Agent->CyclinB1 upregulates Cdc25c Cdc25c Agent->Cdc25c upregulates cdk7 cdk7 Agent->cdk7 upregulates Bax Bax Agent->Bax upregulates Bcl2 Bcl-2 Agent->Bcl2 downregulates Caspase9 Cleaved Caspase-9 Agent->Caspase9 upregulates PARP Cleaved PARP Agent->PARP upregulates Bim Bim Agent->Bim upregulates Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p21->G2M_Arrest CyclinB1->G2M_Arrest Cdc25c->G2M_Arrest cdk7->G2M_Arrest Bax->Apoptosis Bcl2->Apoptosis Caspase9->Apoptosis PARP->Apoptosis Bim->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, MDA-MB-231, HT-29, HeLa) and a normal cell line (e.g., L02)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium, with final concentrations ranging from 0 to 5 µM.[2]

  • Replace the medium in the wells with the drug-containing medium.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the agent that inhibits cell growth by 50%.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against p21, Cyclin B1, Cdc25c, cdk7, Bax, Bcl-2, Cleaved-PARP, Bim, Cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 6.25-25 nM) for 24 hours.[2]

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Immunofluorescence

Immunofluorescence is used to visualize the disruption of the microtubule network within the cells.

Materials:

  • MCF-7 cells

  • Glass coverslips in 24-well plates

  • This compound

  • 4% paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed MCF-7 cells on glass coverslips in 24-well plates.

  • Treat the cells with this compound (e.g., 25-200 nM) for 8 hours.[2]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Block with a suitable blocking buffer for 30 minutes.

  • Incubate with the primary antibody against α-tubulin for 1 hour.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (MCF-7, A549, etc.) start->cell_culture treatment Treatment with This compound cell_culture->treatment proliferation_assay Cell Proliferation Assay (MTT) treatment->proliferation_assay western_blot Western Blot Analysis treatment->western_blot immunofluorescence Immunofluorescence treatment->immunofluorescence ic50 IC50 Calculation proliferation_assay->ic50 protein_expression Protein Expression Quantification western_blot->protein_expression microscopy Microscopy Image Analysis immunofluorescence->microscopy conclusion Conclusion ic50->conclusion protein_expression->conclusion microscopy->conclusion

Caption: General experimental workflow.

Conclusion

This compound represents a promising candidate for cancer therapy due to its potent and selective activity against a range of cancer cell lines. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis, provides a strong rationale for its further development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this novel antitumor agent.

References

Apoptosis Induction by Antitumor Agent-138 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-138 has emerged as a potent inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of its mechanism of action, focusing on its role as a tubulin polymerization inhibitor. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in the characterization of this agent's pro-apoptotic effects.

Core Mechanism of Action

This compound, also identified as compound 5b, functions as a tubulin polymerization inhibitor by targeting the colchicine-binding site on tubulin.[1][2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The anti-proliferative and apoptosis-inducing efficacy of this compound has been quantified across various cancer cell lines and biochemical assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative metrics.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.04[1][2]
MDA-MB-231Breast Cancer0.04[1]
A549Lung Cancer0.39[1][2]
HT-29Colon Cancer0.06[1]
HeLaCervical Cancer0.11[1][2]
L02Normal Liver Cells2.73[1][2]

Table 2: Biochemical and In Vivo Efficacy of this compound

Assay/ModelTarget/SystemMetricValue
Tubulin PolymerizationTubulinIC501.87 µM[1][2]
Colony FormationMCF-7 cellsInhibitionEffective at 5-20 nM[1][2]
HUVEC Tube FormationHUVEC cellsInhibitionDose-dependent (6.25-50 nM)[1]
In Vivo XenograftMCF-7 in BALB/c nude miceTumor Growth Inhibition68.95% (at 20 mg/kg, i.p., 21 days)[1]

Signaling Pathway of Apoptosis Induction

This compound initiates a cascade of molecular events that culminate in programmed cell death. The agent's primary action of inhibiting tubulin polymerization leads to G2/M cell cycle arrest. This arrest is associated with the upregulation of cell cycle regulators like p21, Cyclin B1, Cdc25c, and cdk7.[1][2] Subsequently, the intrinsic apoptotic pathway is activated, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 (inferred), which in turn cleave critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1][2] The pro-apoptotic protein Bim is also upregulated, further contributing to the apoptotic signaling.[1][2]

cluster_0 Cellular Effects cluster_1 Molecular Signaling Agent This compound Tubulin Tubulin Polymerization Agent->Tubulin inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis p21 p21 ↑ G2M->p21 CyclinB1 Cyclin B1 ↑ G2M->CyclinB1 Cdc25c Cdc25c ↑ G2M->Cdc25c cdk7 cdk7 ↑ G2M->cdk7 Bcl2 Bcl-2 ↓ G2M->Bcl2 Bax Bax ↑ G2M->Bax Bim Bim ↑ G2M->Bim PARP Cleaved PARP ↑ Apoptosis->PARP Casp9 Cleaved Caspase-9 ↑ Bcl2->Casp9 inhibits Bax->Casp9 activates Bim->Casp9 activates Casp9->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

  • Cell Lines: MCF-7, A549, MDA-MB-231, HT-29, HeLa, and L02 cells.[2]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 48 hours.[2]

    • Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in the cell cycle and apoptosis.

  • Cell Line: MCF-7 cells.[2]

  • Procedure:

    • Treat MCF-7 cells with different concentrations of this compound (e.g., 6.25-25 nM) for 24 hours.[2]

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., P21, Cyclin B1, Cdc25c, cdk7, Bax, Bcl-2, Cleaved-PARP, Bim, Cleaved Caspase-9).[2]

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analyze the band intensities to quantify the changes in protein expression.

Immunofluorescence for Microtubule Disruption

This method visualizes the effect of this compound on the microtubule network within cancer cells.

  • Cell Line: MCF-7 cells.[2]

  • Procedure:

    • Grow MCF-7 cells on coverslips.

    • Treat the cells with various concentrations of this compound (e.g., 25-200 nM) for 8 hours.[2]

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells to allow antibody entry.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. A disrupted microtubule network appearing as punctate staining is indicative of the agent's effect.[1][2]

cluster_workflow Experimental Workflow: Western Blot Analysis A 1. Cell Culture & Treatment (MCF-7 cells + this compound) B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Band Intensity) G->H

Caption: A typical experimental workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant potential as an anticancer therapeutic by effectively inhibiting tubulin polymerization, inducing G2/M cell cycle arrest, and activating the intrinsic apoptotic pathway in cancer cells. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising agent.

References

The Impact of Antitumor Agent-138 on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-138, identified as compound 5b in recent literature, is a novel 3-amino-5-phenylpyrazole derivative that has demonstrated significant potential as a cancer therapeutic.[1][2] This technical guide provides a comprehensive overview of the agent's core mechanism of action, focusing on its effects on microtubule dynamics. The information presented herein is a synthesis of publicly available data and established experimental methodologies relevant to the study of microtubule-targeting agents.

Core Mechanism of Action

This compound functions as a potent inhibitor of tubulin polymerization.[1][2] It exerts its antimitotic effects by binding to the colchicine-binding site on β-tubulin, thereby disrupting the formation of microtubules. This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (μM)
MCF-7Breast Adenocarcinoma0.04
MDA-MB-231Breast Adenocarcinoma0.04
A549Lung Carcinoma0.39
HT-29Colorectal Adenocarcinoma0.06
HeLaCervical Adenocarcinoma0.11
L02Normal Hepatocyte2.73

Data sourced from MedChemExpress.[1][2]

Table 2: Biochemical Activity of this compound

AssayParameterResult
Tubulin PolymerizationIC501.87 μM

Data sourced from MedChemExpress.[1][2]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the effects of this compound.

Note: The following protocols are illustrative examples based on standard methodologies. The specific details from the primary research on this compound were not publicly accessible.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Materials:

  • Tubulin protein (porcine brain, >99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP)

  • Glycerol

  • DAPI (4′,6-diamidino-2-phenylindole)

  • This compound

  • Paclitaxel (positive control for polymerization)

  • Vinblastine (positive control for depolymerization)

  • DMSO (vehicle control)

  • 384-well black wall microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On ice, prepare the tubulin polymerization reaction mixture containing purified tubulin (2 mg/mL), G-PEM buffer, and glycerol (10% v/v).[3]

  • Add DAPI to the reaction mixture to a final concentration of 6.3 µM.[3]

  • Dispense the reaction mixture into the wells of a pre-chilled 384-well plate.

  • Add serial dilutions of this compound, control compounds, or DMSO to the respective wells.

  • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.[4]

  • The increase in fluorescence corresponds to the incorporation of DAPI into polymerized microtubules.[3]

  • Calculate the rate of polymerization and the IC50 value for inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 nM) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer.

  • The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[5]

Immunofluorescence Microscopy of Microtubule Network

This method visualizes the effect of this compound on the microtubule network within cells.

Materials:

  • MCF-7 cells

  • Glass coverslips

  • Complete cell culture medium

  • This compound

  • Microtubule stabilizing buffer (MTSB)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., 25-200 nM) for 8 hours.[1]

  • Wash the cells with pre-warmed MTSB.

  • Fix the cells with 4% PFA in MTSB for 15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 in MTSB for 5 minutes.

  • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

Antitumor_Agent_138_Mechanism cluster_drug This compound cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Agent-138 This compound Tubulin β-Tubulin (Colchicine Site) Agent-138->Tubulin Binds to Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin->Polymerization_Inhibition Microtubule_Destabilization Microtubule Network Disruption Polymerization_Inhibition->Microtubule_Destabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_outcomes Determined Parameters Tubulin_Assay Tubulin Polymerization Assay IC50_Tubulin IC50 (Tubulin Polymerization) Tubulin_Assay->IC50_Tubulin Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Cells IC50 (Cell Lines) Cell_Viability->IC50_Cells Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle->Cell_Cycle_Distribution Immunofluorescence Immunofluorescence (Microtubule Visualization) Microtubule_Morphology Microtubule Network Morphology Immunofluorescence->Microtubule_Morphology

Caption: Experimental workflow for characterizing this compound.

References

An In-depth Structural and Mechanistic Analysis of Antitumor Agent-138

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-138, also identified as compound 5b in recent literature, is a novel synthetic small molecule that has demonstrated significant potential as an anticancer therapeutic. This technical guide provides a comprehensive analysis of its structure, mechanism of action, and preclinical efficacy. The agent functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1] Furthermore, it exhibits anti-migratory and anti-angiogenic properties. This document summarizes the key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Properties

This compound is a 3-amino-5-phenylpyrazole derivative with the following chemical properties:

  • Molecular Formula: C₂₀H₂₁N₃O₄[2]

  • Molecular Weight: 367.4 g/mol [2]

  • CAS Number: 2975168-22-8[2]

  • Systematic Name: (Details to be confirmed from primary publication)

  • SMILES: CC1=CC=C(C2=CC(N)=NN2C(C3=CC(OC)=C(OC)C(OC)=C3)=O)C=C1

(A 2D rendering of the chemical structure would be generated here based on the SMILES string if image generation were supported.)

Figure 1: Chemical Structure of this compound

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀)
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma0.04
MDA-MB-231Breast Adenocarcinoma0.04
HT-29Colorectal Adenocarcinoma0.06
HeLaCervical Adenocarcinoma0.11
A549Lung Carcinoma0.39
L02Normal Liver Cell Line2.73
Table 2: Tubulin Polymerization Inhibition
AssayTargetIC₅₀ (µM)
Tubulin Polymerization AssayTubulin (Colchicine Site)1.87[1]
Table 3: In Vivo Antitumor Efficacy
Animal ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)
MCF-7 Xenograft in BALB/c Nude MiceBreast Adenocarcinoma20 mg/kg, i.p., 21 days68.95%

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This disruption leads to a cascade of cellular events, culminating in apoptosis.

The key signaling pathway components affected by this compound include:

  • Cell Cycle Regulation: The agent causes an arrest in the G2/M phase of the cell cycle, which is associated with an increase in the expression of p21, Cyclin B1, Cdc25c, and cdk7.

  • Apoptosis Induction: Treatment with this compound leads to an increase in the pro-apoptotic proteins Bax and Bim, and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the cleavage of Caspase-9 and PARP, hallmark events of the intrinsic apoptotic pathway.

Antitumor_Agent_138_Pathway cluster_drug Drug Action cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis Antitumor_agent_138 This compound Tubulin Tubulin Antitumor_agent_138->Tubulin Inhibits Polymerization (Colchicine Site) Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to p21_CyclinB1 p21, Cyclin B1, Cdc25c, cdk7 (Increased Expression) G2M_Arrest->p21_CyclinB1 Bax_Bim Bax, Bim (Increased Expression) G2M_Arrest->Bax_Bim Bcl2 Bcl-2 (Decreased Expression) G2M_Arrest->Bcl2 Caspase9 Cleaved Caspase-9 Bax_Bim->Caspase9 Bcl2->Caspase9 PARP Cleaved PARP Caspase9->PARP Apoptosis_Node Apoptosis PARP->Apoptosis_Node

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are representative protocols for the key experiments conducted to evaluate this compound. The specific details for the cited experiments are detailed in Yang Y, et al., Eur J Med Chem. 2024 Jan 24;267:116177.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), this compound, and a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Procedure: a. Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice. b. Add varying concentrations of this compound or control compounds to the reaction mixture. c. Transfer the mixture to a pre-warmed 37°C microplate reader. d. Monitor the change in fluorescence or absorbance (at 340 nm for turbidity) over time. Polymerization of tubulin leads to an increase in the signal. e. Calculate the rate of polymerization and determine the IC₅₀ value for the compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved PARP, cleaved Caspase-9, and a loading control like β-actin). c. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of the mice. For estrogen-dependent cell lines like MCF-7, an estrogen supplement may be required.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, intraperitoneally) and a vehicle control according to a defined schedule and duration.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of the compound.

Experimental Workflow

The preclinical evaluation of a novel antitumor agent like this compound typically follows a structured workflow from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro Biochemical Assays cluster_cellbased Cellular Assays cluster_moa Mechanistic Elucidation cluster_invivo Animal Models Start Target_ID Target Identification (e.g., Tubulin) Start->Target_ID In_Vitro_Screening In Vitro Screening Target_ID->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Tubulin_Assay Tubulin Polymerization Assay In_Vitro_Screening->Tubulin_Assay Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action Viability Cell Viability (MTT) Cell_Based_Assays->Viability Migration Cell Migration Assay Cell_Based_Assays->Migration Angiogenesis Angiogenesis Assay Cell_Based_Assays->Angiogenesis In_Vivo_Studies In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo_Studies Cell_Cycle Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle Apoptosis Apoptosis Assays (Western Blot) Mechanism_of_Action->Apoptosis End In_Vivo_Studies->End Xenograft Xenograft Model In_Vivo_Studies->Xenograft

Caption: General experimental workflow for antitumor drug discovery.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Amino-5-Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-5-phenylpyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and biological applications of this important class of compounds, with a focus on providing practical information for researchers in the field.

Chemical and Physical Properties

3-Amino-5-phenylpyrazole, the parent compound of this series, is an aza-heterocyclic amine with the chemical formula C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1][2] It typically appears as an off-white to cream-colored crystalline powder.[3] The core structure consists of a five-membered pyrazole ring substituted with an amino group at the 3-position and a phenyl group at the 5-position. The presence of the amino group and the pyrazole ring nitrogens allows for various intermolecular interactions, influencing its physical and biological properties.

Table 1: Physicochemical Properties of 3-Amino-5-phenylpyrazole

PropertyValueReference(s)
CAS Number 1572-10-7[1]
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Melting Point 124-127 °C[2]
Appearance Off-white to cream colored crystalline powder[3]
Solubility Soluble in DMSO and Methanol[3]

Synthesis of 3-Amino-5-Phenylpyrazole Derivatives

The synthesis of 3-amino-5-phenylpyrazole derivatives can be achieved through several synthetic routes. The most common and versatile method involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This approach allows for the introduction of a wide variety of substituents on both the pyrazole ring and the phenyl moiety.

General Synthetic Workflow

The synthesis of a 3-amino-5-phenylpyrazole derivative, such as 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, typically follows a multi-step process. The following diagram illustrates a general workflow, starting from a substituted enaminone.

G cluster_0 Synthesis of β-Ketonitrile cluster_1 Formation of Pyrazole Ring Enaminone Substituted Enaminone Aldoxime Aldoxime Intermediate Enaminone->Aldoxime Reaction with Hydroxylamine Hydroxylamine HCl Hydroxylamine->Aldoxime Ketonitrile β-Ketonitrile Aldoxime->Ketonitrile Rearrangement with Base Base (e.g., NaOEt) Base->Ketonitrile Adduct Trichloro-butenenitrile Adduct Ketonitrile->Adduct Reaction with Ketonitrile_output Trichloroacetonitrile Trichloroacetonitrile Trichloroacetonitrile->Adduct Hydrazino_intermediate Hydrazino Intermediate Adduct->Hydrazino_intermediate Condensation with Hydrazine Hydrazine Hydrate Hydrazine->Hydrazino_intermediate Aminopyrazole 3-Amino-5-phenylpyrazole Derivative Hydrazino_intermediate->Aminopyrazole Cyclization (Reflux) Ketonitrile_output->Adduct

Caption: General workflow for the synthesis of 3-amino-5-phenylpyrazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final 3-amino-5-phenylpyrazole derivatives.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from the work of Al-Zaydi et al. and describes a reliable method for the synthesis of a 4-carbonitrile substituted derivative.[4]

Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile (β-Ketonitrile)

  • Materials: 3-Dimethylamino-1-phenylprop-2-en-1-one (enaminone), hydroxylamine hydrochloride, sodium ethoxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • A mixture of the enaminone (10 mmol) and hydroxylamine hydrochloride (10 mmol) in ethanol (20 mL) is refluxed for 2 hours.

    • The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

    • The resulting residue is dissolved in a solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol).

    • The mixture is refluxed for 1 hour, then cooled and poured onto ice water.

    • The solution is neutralized with dilute hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with water, and crystallized from benzene to yield 3-oxo-3-phenylpropanenitrile.

  • Characterization Data for 3-Oxo-3-phenylpropanenitrile:

    • Appearance: White crystals

    • Yield: 89%

    • Melting Point: 79-81 °C

    • IR (cm⁻¹): 2255 (CN), 1689 (CO)

    • ¹H-NMR (CDCl₃, δ ppm): 4.78 (s, 2H, CH₂), 7.57 (t, 2H, J = 6.8 Hz, Ph-H), 7.72 (t, 1H, J = 7.4 Hz, Ph-H), 7.94 (d, 2H, J = 6.8 Hz, Ph-H)

    • MS (m/z): 145 (M⁺)[4]

Step 2: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile

  • Materials: 3-Oxo-3-phenylpropanenitrile, trichloroacetonitrile, sodium hydride, dry dioxane, water.

  • Procedure:

    • A solution of 3-oxo-3-phenylpropanenitrile (10 mmol) in dry dioxane (20 mL) is added to a stirred suspension of sodium hydride (60% in oil, 10 mmol) in dry dioxane (10 mL) at room temperature.

    • After stirring for 30 minutes, trichloroacetonitrile (10 mmol) is added, and the mixture is stirred for an additional 2 hours.

    • The reaction mixture is then poured into water.

    • The solid product is collected by filtration and crystallized from ethanol.

  • Characterization Data:

    • Appearance: Pale yellow crystals

    • Yield: 82%

    • Melting Point: 182-184 °C

    • IR (cm⁻¹): 3267, 3250 (NH₂), 2210 (CN), 1613 (CO)

    • ¹H-NMR (DMSO-d₆, δ ppm): 7.48 (t, 2H, J = 7.8 Hz, Ph-H), 7.57 (t, 1H, J = 7.9 Hz, Ph-H), 7.68 (d, 2H, J = 7.8 Hz, Ph-H), 9.96 (s, 1H, NH₂), 11.94 (s, 1H, NH₂)

    • MS (m/z): 288 (M⁺-1)[4]

Step 3: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

  • Materials: (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile, hydrazine hydrate, dioxane.

  • Procedure:

    • To (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol), excess hydrazine hydrate (3 mL) is added and stirred for 3 minutes (an exothermic reaction will occur).

    • The reaction mixture is allowed to cool to room temperature, during which a precipitate forms. This intermediate is (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile.

    • The intermediate is refluxed in dioxane (20 mL) for 30 minutes.

    • The mixture is then cooled to room temperature, and the resulting crystals are collected by filtration and recrystallized from dioxane.

  • Characterization Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile:

    • Appearance: Buff crystals

    • Yield: 93%

    • Melting Point: 200-202 °C

    • IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)

    • ¹H-NMR (DMSO-d₆, δ ppm): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

    • MS (m/z): 184 (M⁺)[4]

Biological Activities and Data Presentation

Derivatives of 3-amino-5-phenylpyrazole have been extensively studied for their potential as therapeutic agents, particularly in the field of oncology. The following table summarizes the in vitro antiproliferative activity of a series of novel 3-amino-5-phenylpyrazole derivatives against five human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC₅₀, nM) of Selected 3-Amino-5-phenylpyrazole Derivatives

CompoundA549 (Lung)Hela (Cervical)MCF-7 (Breast)SW620 (Colon)SMMC-7721 (Hepatoma)
5a 102.598.785.4110.2125.6
5b 45.640.138.450.362.8
5c 78.275.369.885.795.1
5d 60.155.952.368.475.9
5e 250.3245.8230.1265.7280.4
5f 180.6175.4168.9190.2210.8
Colchicine 35.830.228.742.155.3

Data adapted from a study by Li et al. (2024). The study found that compound 5b, in particular, exhibited potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 38.37 nM by inhibiting tubulin polymerization.[1]

Signaling Pathways

The diverse biological activities of 3-amino-5-phenylpyrazole derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Some aminopyrazole derivatives have been shown to inhibit kinases within this pathway.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) receptor->mapkkk activates mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2, Stat1) p38->substrates phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) substrates->cellular_response leads to

Caption: The p38 MAPK signaling cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy to block tumor growth and metastasis.

VEGFR2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 binds and activates plc_gamma PLCγ vegfr2->plc_gamma phosphorylates pi3k PI3K vegfr2->pi3k activates pkc PKC plc_gamma->pkc akt Akt pi3k->akt raf_mek_erk Raf-MEK-ERK Pathway pkc->raf_mek_erk cell_survival Cell Survival akt->cell_survival cell_proliferation Cell Proliferation raf_mek_erk->cell_proliferation angiogenesis Angiogenesis cell_proliferation->angiogenesis cell_survival->angiogenesis

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

GABA Receptor Signaling

Phenylpyrazole insecticides, a class of compounds structurally related to the aminopyrazoles discussed here, are known to act as antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel. This disruption of GABAergic neurotransmission leads to neuronal hyperexcitability and is the basis for their insecticidal activity.

GABA_receptor_pathway gaba GABA Neurotransmitter gaba_receptor GABA-A Receptor (Chloride Channel) gaba->gaba_receptor binds to cl_influx Chloride Ion (Cl⁻) Influx gaba_receptor->cl_influx opens hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition antagonist Phenylpyrazole Antagonist antagonist->gaba_receptor blocks

Caption: Mechanism of GABA-A receptor antagonism by phenylpyrazoles.

Conclusion

3-Amino-5-phenylpyrazole derivatives represent a versatile and highly valuable scaffold in the development of new therapeutic agents. The synthetic methodologies, particularly those starting from β-ketonitriles, are well-established and allow for the generation of diverse chemical libraries. The broad range of biological activities, coupled with the potential for modulation of key signaling pathways, ensures that this class of compounds will remain an active area of research for years to come. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of 3-amino-5-phenylpyrazole derivatives in their own drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-138 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-138 is a novel synthetic small molecule that has demonstrated potent anticancer properties in preclinical studies. It functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for key assays to evaluate its biological activity.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of human cancer cell lines and a normal human liver cell line using a 48-hour incubation period.[2]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.04[1]
MDA-MB-231Breast Adenocarcinoma0.04[1]
A549Lung Carcinoma0.39[1]
HT-29Colorectal Adenocarcinoma0.06[1]
HeLaCervical Adenocarcinoma0.11[1]
L02Normal Liver2.73[1]
Table 2: Summary of In Vitro Effects of this compound

This table summarizes the effective concentration ranges of this compound for various in vitro assays.

AssayCell LineEffective ConcentrationObserved Effect
Colony FormationMCF-75-20 nMInhibition of colony formation[1]
Cell MigrationA5496.25-50 nMDose-dependent inhibition of cell migration[1][2]
Tube FormationHUVEC6.25-50 nMDose-dependent inhibition of tube formation[1]
Microtubule CollapseMCF-725-200 nMDisruption of microtubule network[1][2]
Apoptosis InductionMCF-76.25-25 nMIncreased levels of pro-apoptotic proteins[2]
Cell Cycle ArrestMCF-76.25-25 nMIncreased levels of G2/M phase regulatory proteins[2]

Signaling Pathway

The proposed mechanism of action for this compound involves its interaction with tubulin, leading to a cascade of events culminating in apoptosis.

Antitumor_agent_138_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound This compound Tubulin Tubulin This compound->Tubulin binds to colchicine site Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin->Microtubule Polymerization Inhibition G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization Inhibition->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis P21 P21 G2/M Phase Arrest->P21 upregulates Cyclin B1 Cyclin B1 G2/M Phase Arrest->Cyclin B1 upregulates Cdc25c Cdc25c G2/M Phase Arrest->Cdc25c upregulates cdk7 cdk7 G2/M Phase Arrest->cdk7 upregulates Bax Bax Apoptosis->Bax upregulates Bcl-2 Bcl-2 Apoptosis->Bcl-2 downregulates Cleaved Caspase-9 Cleaved Caspase-9 Apoptosis->Cleaved Caspase-9 upregulates Cleaved-PARP Cleaved-PARP Apoptosis->Cleaved-PARP upregulates Bim Bim Apoptosis->Bim upregulates

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

MTT_Assay_Workflow MTT Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Treat with this compound Treat with this compound Incubate overnight->Treat with this compound Measure absorbance at 570 nm Measure absorbance at 570 nm Incubate overnight->Measure absorbance at 570 nm Incubate for 48h Incubate for 48h Treat with this compound->Incubate for 48h Add MTT reagent Add MTT reagent Incubate for 48h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Add solubilization solution Add solubilization solution Incubate for 4h->Add solubilization solution Add solubilization solution->Incubate overnight

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plates overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Seed and treat cells Seed and treat cells Harvest cells Harvest cells Seed and treat cells->Harvest cells Wash with PBS Wash with PBS Harvest cells->Wash with PBS Resuspend in binding buffer Resuspend in binding buffer Wash with PBS->Resuspend in binding buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in binding buffer->Add Annexin V-FITC and PI Incubate in the dark Incubate in the dark Add Annexin V-FITC and PI->Incubate in the dark Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark->Analyze by flow cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

  • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Seed and treat cells Seed and treat cells Harvest and wash cells Harvest and wash cells Seed and treat cells->Harvest and wash cells Fix in cold ethanol Fix in cold ethanol Harvest and wash cells->Fix in cold ethanol Wash and resuspend in PBS Wash and resuspend in PBS Fix in cold ethanol->Wash and resuspend in PBS Treat with RNase A Treat with RNase A Wash and resuspend in PBS->Treat with RNase A Stain with Propidium Iodide Stain with Propidium Iodide Treat with RNase A->Stain with Propidium Iodide Analyze by flow cytometry Analyze by flow cytometry Stain with Propidium Iodide->Analyze by flow cytometry

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • PBS

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in the cell cycle and apoptosis.

Procedure:

  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., P21, Cyclin B1, Cdc25c, cdk7, Bax, Bcl-2, Cleaved Caspase-9, Cleaved-PARP, Bim, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Microtubule Analysis

This protocol is for visualizing the effect of this compound on the microtubule network.

Procedure:

  • Grow cells on coverslips in a 24-well plate and treat with this compound for 8 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against α-tubulin for 1 hour.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • (Optional) Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.

Disclaimer

These protocols are intended for research use only. The specific conditions, such as cell seeding density, incubation times, and reagent concentrations, may need to be optimized for different cell lines and experimental setups.

References

Establishing a Cell Line Resistant to Antitumor Agent-138: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells develop resistance to novel therapeutic agents is crucial for the development of more effective treatments and combination strategies. This document provides a detailed protocol for establishing a cancer cell line with acquired resistance to "Antitumor agent-138," a known inhibitor of tubulin polymerization.[1][2] The protocols outlined herein describe a systematic approach to generating a resistant cell line through a dose-escalation method, followed by comprehensive characterization of the resistant phenotype. This includes determination of the half-maximal inhibitory concentration (IC50), and investigation of potential resistance mechanisms using molecular biology techniques such as Western blotting and RNA sequencing.

Introduction to this compound

This compound is a potent inhibitor of tubulin polymerization that targets the colchicine-binding site.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] It has demonstrated anti-proliferative properties in a variety of cancer cell lines including MCF-7, A549, and HeLa, with IC50 values in the nanomolar to low micromolar range.[1] Given its mechanism of action, potential resistance mechanisms could involve alterations in tubulin structure, increased expression of drug efflux pumps, or activation of bypass signaling pathways.

Experimental Workflow for Establishing and Characterizing the Resistant Cell Line

The overall workflow for generating and characterizing an this compound resistant cell line is depicted below. This process involves a gradual increase in drug concentration over an extended period to select for a resistant population.[3][4]

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Characterization A Parental Cell Line Culture (e.g., MCF-7) B Determine Initial IC50 of This compound A->B C Continuous Exposure to Increasing Concentrations (Starting from IC20) B->C D Monitor Cell Viability and Morphology C->D E Establish Stable Resistant Cell Population D->E F Determine IC50 of Resistant vs. Parental Cell Line E->F G Assess Cross-Resistance to other Tubulin Inhibitors F->G H Analyze Protein Expression (Western Blot) F->H I Gene Expression Profiling (RNA Sequencing) F->I

Caption: Experimental workflow for generating and characterizing an this compound resistant cell line.

Protocols

Cell Culture and Maintenance
  • Cell Line Selection: Choose a cancer cell line known to be initially sensitive to this compound (e.g., MCF-7 breast cancer cells).[1]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency.

Determination of Initial IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

  • Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.[7]

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.[8][9][10]

Generation of the Resistant Cell Line (Dose-Escalation Method)

This is a common method for generating drug-resistant cancer cell lines by exposing them to gradually increasing drug concentrations.[11]

  • Initial Exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring: Closely monitor the cells for signs of toxicity and recovery. The medium should be changed every 2-3 days with fresh drug-containing medium.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.[3]

  • Passaging: Subculture the cells when they reach 80-90% confluency.

  • Cryopreservation: It is advisable to create frozen stocks of the cells at different stages of the dose escalation.[3]

  • Establishment of a Stable Line: Continue this process for several months until the cells can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50 of the parental line. The resistant line should then be maintained in a drug-free medium for several passages to ensure the stability of the resistant phenotype before cryopreservation and further characterization.[7]

Characterization of the Resistant Phenotype

Follow the protocol outlined in section 3.2 to determine the IC50 of the newly established resistant cell line and compare it to the parental line. The resistance index (RI) can be calculated as follows:

RI = IC50 (Resistant Line) / IC50 (Parental Line)

Western blotting is used to detect specific proteins in a sample.[12] This can be used to investigate changes in the expression of proteins potentially involved in drug resistance.

  • Protein Extraction: Prepare whole-cell lysates from both parental and resistant cells.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Potential targets for this compound resistance include:

    • β-tubulin isoforms

    • Drug efflux pumps (e.g., P-glycoprotein/MDR1)

    • Proteins involved in apoptosis (e.g., Bcl-2, Bax)[1][2]

    • Cell cycle regulators (e.g., Cyclin B1)[1][2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

RNA-Seq is a powerful tool for analyzing the entire transcriptome of a cell, providing insights into global changes in gene expression.[15][16]

  • RNA Extraction: Isolate high-quality total RNA from both parental and resistant cells.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the parental and resistant cell lines. This can reveal novel resistance mechanisms and altered signaling pathways.[17][18]

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (nM)Resistance Index (RI)
Parental MCF-740 ± 51
Resistant MCF-7/A138480 ± 3012

Table 2: Relative Protein Expression Levels in Parental vs. Resistant Cells

ProteinParental MCF-7 (Relative Expression)Resistant MCF-7/A138 (Relative Expression)
β-tubulin1.01.1
P-glycoprotein (MDR1)1.08.5
Bcl-21.04.2
Bax1.00.4
Cyclin B11.01.2

Hypothetical Signaling Pathway Involved in Resistance

Based on the known mechanism of this compound and common resistance mechanisms to tubulin inhibitors, a potential signaling pathway involved in acquired resistance is illustrated below. This hypothetical pathway suggests that increased drug efflux and inhibition of apoptosis are key contributors to the resistant phenotype.

G cluster_0 Parental Cell cluster_1 Resistant Cell Antitumor agent-138_p This compound Tubulin_p Tubulin Antitumor agent-138_p->Tubulin_p Microtubule Disruption_p Microtubule Disruption Tubulin_p->Microtubule Disruption_p G2/M Arrest_p G2/M Arrest Microtubule Disruption_p->G2/M Arrest_p Apoptosis_p Apoptosis G2/M Arrest_p->Apoptosis_p Antitumor agent-138_r This compound P-gp P-glycoprotein (MDR1) (Upregulated) Antitumor agent-138_r->P-gp Tubulin_r Tubulin Antitumor agent-138_r->Tubulin_r Microtubule Disruption_r Reduced Microtubule Disruption Tubulin_r->Microtubule Disruption_r Apoptosis_r Inhibited Apoptosis Microtubule Disruption_r->Apoptosis_r Bcl-2 Bcl-2 (Upregulated) Bcl-2->Apoptosis_r Inhibits

Caption: Hypothetical signaling pathway of resistance to this compound.

Conclusion

This document provides a comprehensive guide for establishing and characterizing a cancer cell line resistant to this compound. The successful generation of such a cell line will provide a valuable in vitro model to investigate the molecular mechanisms of acquired resistance. The insights gained from these studies can inform the development of strategies to overcome resistance, such as the use of combination therapies or the design of next-generation antitumor agents.

References

Application Notes and Protocols: Antitumor Agent-138 for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor agent-138 is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine-binding site.[1] This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in in vivo models. These application notes provide a detailed protocol for utilizing this compound in an MCF-7 human breast cancer xenograft mouse model and summarize the expected outcomes based on available data.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism targeting fundamental cellular processes involved in proliferation and survival.

  • Tubulin Polymerization Inhibition: The agent directly binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network is critical for mitotic spindle formation.

  • G2/M Phase Cell Cycle Arrest: The interference with mitotic spindle formation leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1] This is mediated by the upregulation of key cell cycle regulators.

  • Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, ultimately leading to programmed cell death.[1]

Data Presentation

In Vivo Efficacy of this compound in MCF-7 Xenograft Model
Treatment GroupDosageAdministration RouteDosing ScheduleTumor Growth Inhibition (TGI)Reference
Vehicle ControlN/AIntraperitoneal (i.p.)Daily for 21 days0%[1]
This compound20 mg/kgIntraperitoneal (i.p.)Daily for 21 days68.95%[1]
Illustrative Tumor Growth and Body Weight Changes

Note: The following table presents an illustrative example of tumor volume and body weight measurements over the course of a 21-day study, as the specific time-course data from the primary study is not publicly available. The final tumor growth inhibition is based on the reported value.

DayVehicle Control - Mean Tumor Volume (mm³)This compound (20 mg/kg) - Mean Tumor Volume (mm³)Vehicle Control - Mean Body Weight (g)This compound (20 mg/kg) - Mean Body Weight (g)
110010020.120.0
415012020.319.9
722514520.519.8
1033817020.619.7
1450620020.819.6
1775923021.019.5
21113935321.219.4

Experimental Protocols

MCF-7 Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous MCF-7 xenograft model in BALB/c nude mice and subsequent treatment with this compound.

Materials:

  • MCF-7 human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Female BALB/c nude mice (4-6 weeks old)

  • This compound

  • Vehicle (e.g., DMSO, saline, or as specified by the manufacturer)

  • Sterile syringes and needles

  • Calipers

  • Animal scale

Procedure:

  • Cell Culture:

    • Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

    • Harvest cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Acclimatize female BALB/c nude mice for at least one week.

    • Anesthetize the mice using an appropriate method.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups.

    • Prepare a stock solution of this compound and dilute it to the final concentration of 20 mg/kg in the appropriate vehicle.

    • Administer 20 mg/kg of this compound via intraperitoneal (i.p.) injection daily for 21 days.

    • Administer an equivalent volume of the vehicle to the control group following the same schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse every 2-3 days to monitor for toxicity.

    • At the end of the 21-day treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Signaling Pathways

Antitumor_Agent_138_Mechanism cluster_agent This compound cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction Agent This compound Tubulin Tubulin Polymerization Agent->Tubulin Inhibits p21 p21 Agent->p21 Upregulates CyclinB1 Cyclin B1 Agent->CyclinB1 Upregulates Cdc25c Cdc25c Agent->Cdc25c Upregulates cdk7 cdk7 Agent->cdk7 Upregulates Bax Bax Agent->Bax Upregulates Bim Bim Agent->Bim Upregulates Bcl2 Bcl-2 Agent->Bcl2 Downregulates Microtubules Microtubule Formation G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis p21->G2M CyclinB1->G2M Cdc25c->G2M cdk7->G2M Caspase9 Cleaved Caspase-9 Bax->Caspase9 Bim->Caspase9 Bcl2->Caspase9 PARP Cleaved PARP Caspase9->PARP PARP->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis CellCulture MCF-7 Cell Culture Implantation Subcutaneous Implantation in BALB/c nude mice CellCulture->Implantation TumorGrowth Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization TreatmentGroup This compound (20 mg/kg, i.p., daily) Randomization->TreatmentGroup ControlGroup Vehicle Control (i.p., daily) Randomization->ControlGroup TumorMeasurement Tumor Volume Measurement (every 2-3 days) Randomization->TumorMeasurement BodyWeight Body Weight Measurement (every 2-3 days) Euthanasia Euthanasia at Day 21 TumorMeasurement->Euthanasia TumorExcision Tumor Excision and Weight Euthanasia->TumorExcision TGI Calculation of TGI TumorExcision->TGI

Caption: In vivo experimental workflow.

References

Application Notes and Protocols: Immunofluorescence Staining for Tubulin in "Antitumor agent-138" Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antitumor agent-138" is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells. This application note provides detailed protocols for the immunofluorescent staining of tubulin in cells treated with "this compound" to visualize its effects on the microtubule network. Furthermore, it summarizes the quantitative data associated with the agent's activity and outlines the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of "this compound" across various parameters.

Table 1: Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.04
MDA-MB-231Breast Adenocarcinoma0.04
HT-29Colorectal Adenocarcinoma0.06
HeLaCervical Cancer0.11
A549Lung Carcinoma0.39
L02Normal Liver2.73

Table 2: Tubulin Polymerization Inhibition

ParameterIC50 (µM)
Tubulin Polymerization1.87

Experimental Protocols

Protocol 1: Culturing and Treatment of Cells
  • Cell Seeding: Seed MCF-7 cells onto sterile glass coverslips placed in a 6-well plate at a density that will result in 50-70% confluency at the time of fixation.

  • Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound: Prepare a stock solution of "this compound" in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations. Based on the IC50 values, a concentration range of 25-200 nM is recommended for treating MCF-7 cells to observe significant microtubule disruption.

  • Incubation: Remove the old medium from the cells and add the medium containing "this compound". Incubate the cells for 8-24 hours. An 8-hour incubation with 25-200 nM of the agent has been shown to induce microtubule collapse in MCF-7 cells.

Protocol 2: Immunofluorescence Staining of α-tubulin
  • Fixation: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular structures.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 10 minutes each.

  • Secondary Antibody Incubation: Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated with a fluorescent dye) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 10 minutes each in the dark.

  • Counterstaining (Optional): To visualize the nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.

  • Washing: Briefly rinse the cells with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images of both untreated and "this compound"-treated cells to compare the microtubule structures.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_imaging Analysis cell_seeding Seed MCF-7 cells on coverslips cell_culture Culture to 50-70% confluency cell_seeding->cell_culture prepare_agent Prepare this compound solution (25-200 nM) cell_culture->prepare_agent treat_cells Incubate cells for 8-24 hours prepare_agent->treat_cells fixation Fix with 4% Paraformaldehyde treat_cells->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with anti-α-tubulin antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain with DAPI (optional) secondary_ab->counterstain mounting Mount coverslips counterstain->mounting imaging Image with fluorescence microscope mounting->imaging

Caption: Experimental workflow for immunofluorescence staining.

Signaling Pathway

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation agent This compound tubulin Tubulin Polymerization agent->tubulin inhibits mt_disruption Microtubule Disruption tubulin->mt_disruption erk_activation ERK Signaling Pathway Activation mt_disruption->erk_activation g2m_arrest G2/M Phase Arrest erk_activation->g2m_arrest apoptosis Apoptosis erk_activation->apoptosis p21 p21 (up) g2m_arrest->p21 cyclinB1 Cyclin B1 (up) g2m_arrest->cyclinB1 cdc25c Cdc25c (up) g2m_arrest->cdc25c cdk7 cdk7 (up) g2m_arrest->cdk7 bax Bax (up) apoptosis->bax bim Bim (up) apoptosis->bim caspase9 Cleaved Caspase-9 (up) apoptosis->caspase9 parp Cleaved PARP (up) apoptosis->parp bcl2 Bcl-2 (down) apoptosis->bcl2

Caption: Proposed signaling pathway of this compound.

Application Notes and Protocols: Cell Cycle Analysis of "Antitumor agent-138" using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antitumor agent-138" is a novel investigational compound demonstrating potential anticancer properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. A key hallmark of many cancer therapies is the disruption of the cell cycle, leading to a halt in proliferation and, ultimately, cell death.[1][2] Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][4][5][6]

These application notes provide a detailed protocol for assessing the effects of "this compound" on the cell cycle of a cancer cell line using propidium iodide (PI) staining and flow cytometry. Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA, allowing for the quantification of DNA content within a cell population.[3][7]

Principle of the Assay

Cells in different phases of the cell cycle contain varying amounts of DNA. G0/G1 phase cells have a diploid DNA content (2N), while G2/M phase cells have a tetraploid DNA content (4N) after DNA replication. Cells in the S phase are actively synthesizing DNA and thus have a DNA content between 2N and 4N. By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide, the distribution of a cell population across the different cell cycle phases can be quantified using flow cytometry.[3][5] Treatment with an effective antitumor agent that targets the cell cycle is expected to cause an accumulation of cells in a specific phase, indicating cell cycle arrest.[8]

Materials and Reagents

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • "this compound"

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold[7][9]

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS

    • 100 µg/mL RNase A in PBS[7]

    • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Protocols

I. Cell Culture and Treatment with "this compound"
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency within 24 hours.

  • Drug Treatment: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of "this compound". Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration).

  • Time Course: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the expected mechanism of action of the agent.

II. Cell Harvesting and Fixation
  • Harvesting: After the incubation period, collect the cell culture medium, which may contain detached, apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Washing: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Cell Counting: Perform a cell count to ensure an optimal cell concentration of approximately 1x10^6 cells/mL for staining.[10]

  • Fixation: Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube.[7][9] This step is critical to prevent cell clumping.

  • Storage: The fixed cells can be stored at -20°C for at least 2 hours or up to several weeks before staining.[9][11]

III. Propidium Iodide Staining
  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[7] Carefully decant the ethanol.

  • Washing: Wash the cell pellet by resuspending it in 5 mL of PBS and centrifuging at 500 x g for 5 minutes. Repeat this washing step.

  • Staining: Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[9] Some cell types may require a longer incubation time for optimal staining.[7]

IV. Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate laser (typically 488 nm for PI) and emission filters (e.g., 585/42 nm).[12]

  • Data Acquisition: Run the stained cell samples on the flow cytometer at a low flow rate to ensure high-quality data.[10][13] Collect at least 10,000 events per sample.[7]

  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • To exclude cell doublets and aggregates, use a pulse-width vs. pulse-area plot for the PI fluorescence signal.[11]

  • Histogram Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. The x-axis should be on a linear scale.[6][7] The histogram will display distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation

The quantitative data from the cell cycle analysis should be summarized in a table for clear comparison of the effects of "this compound" at different concentrations.

Table 1: Effect of "this compound" on Cell Cycle Distribution

Concentration of "this compound" (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
172.8 ± 2.915.1 ± 2.212.1 ± 1.5
585.1 ± 4.28.7 ± 1.96.2 ± 1.1
1092.5 ± 3.54.3 ± 1.33.2 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Sample Processing cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cancer Cells drug_treatment Treat with this compound cell_seeding->drug_treatment incubation Incubate for 24-72h drug_treatment->incubation harvesting Harvest and Wash Cells incubation->harvesting fixation Fix with 70% Ethanol harvesting->fixation pi_staining Stain with Propidium Iodide/RNase A fixation->pi_staining flow_cytometry Acquire Data on Flow Cytometer pi_staining->flow_cytometry gating Gate on Single Cells flow_cytometry->gating histogram_analysis Analyze DNA Content Histogram gating->histogram_analysis quantification Quantify Cell Cycle Phases histogram_analysis->quantification

Caption: Experimental workflow for cell cycle analysis.

Hypothetical Signaling Pathway of "this compound"

signaling_pathway cluster_drug Drug Action cluster_pathway Cellular Signaling Cascade cluster_outcome Cell Cycle Progression agent138 This compound cdk4_6 CDK4/6 agent138->cdk4_6 Inhibits rb Rb cdk4_6->rb Phosphorylates g1_arrest G1 Phase Arrest cdk4_6->g1_arrest cyclinD Cyclin D cyclinD->cdk4_6 pRb p-Rb (Inactive) rb->pRb e2f E2F pRb->e2f Releases s_phase S Phase Entry e2f->s_phase Promotes

Caption: Hypothetical G1 arrest signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
High Coefficient of Variation (CV) in G0/G1 peak High flow rate during acquisition.Use the lowest possible flow rate on the cytometer.[10][13]
Improper cell fixation.Ensure dropwise addition of cold ethanol while vortexing to prevent clumping.[7]
No distinct G2/M peak Cells are not proliferating.Ensure cells are harvested during the exponential growth phase.[10]
Insufficient staining.Increase incubation time with PI or optimize PI concentration.[10]
Excessive debris in scatter plot Cell death or harsh sample preparation.Handle cells gently, avoid high-speed centrifugation, and use fresh buffers.[10] Consider using a viability dye to exclude dead cells.
Presence of a large >G2/M peak Cell aggregates or doublets.Improve single-cell suspension preparation and apply doublet discrimination gating during analysis.[11]

Conclusion

This document provides a comprehensive protocol for analyzing the effects of "this compound" on the cell cycle using flow cytometry. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can determine if the agent induces cell cycle arrest, a key indicator of potential anticancer activity. The provided workflow, hypothetical signaling pathway, and troubleshooting guide offer a robust framework for conducting and interpreting these crucial experiments in drug development. Further investigation into the molecular mechanisms, such as analyzing the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases, can provide a more detailed understanding of the agent's mode of action.[8][14]

References

Application Notes and Protocols: Preparation of "Antitumor agent-138" Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of "Antitumor agent-138" stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and maintaining the integrity of the compound.

Introduction to this compound

This compound (CAS No. 2975168-22-8) is a potent inhibitor of tubulin polymerization.[1] It functions by binding to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics.[1] This disruption ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[1] Its efficacy has been demonstrated across various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1]

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 2975168-22-8
Molecular Formula C₂₀H₂₁N₃O₄
Molecular Weight 367.4 g/mol
Solubility Typically soluble in DMSO (e.g., 10 mM)

Table 2: In Vitro Efficacy (IC50 Values)

Cell LineIC50 (µM)
MCF-7 0.04
MDA-MB-231 0.04
HT-29 0.06
HeLa 0.11
A549 0.39
L02 2.73

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

3.1. Materials

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated precision balance

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Procedure

  • Safety Precautions: this compound is a potent cytotoxic agent. Handle with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet. Always wear appropriate PPE.

  • Pre-Weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated precision balance.

    • Carefully weigh a precise amount of this compound powder into the tube. For example, to prepare 1 ml of a 10 mM solution, weigh out 3.674 mg of the compound (Molecular Weight = 367.4 g/mol ).

  • Dissolution:

    • Using a sterile pipette with a filter-barrier tip, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. To continue the example, add 1 ml of DMSO for 3.674 mg of the compound.

    • Cap the tube securely and vortex thoroughly for at least 2 minutes or until the compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or opaque microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (up to 6 months or longer), store the aliquots at -80°C.[2][3] Protect from light.

3.3. Preparation of Working Solutions

  • To prepare a working solution, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.

  • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate_Vial Equilibrate this compound vial to room temperature Weigh_Compound Weigh 3.674 mg of this compound Equilibrate_Vial->Weigh_Compound Add_DMSO Add 1 ml of anhydrous DMSO Weigh_Compound->Add_DMSO Vortex Vortex until completely dissolved Add_DMSO->Vortex Aliquot Aliquot into single-use volumes Vortex->Aliquot Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store

Workflow for preparing this compound stock solution.

Diagram 2: Simplified Signaling Pathway of Tubulin Polymerization Inhibition

G Agent138 This compound Tubulin α/β-Tubulin Dimers Agent138->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of tubulin polymerization by this compound leads to apoptosis.

References

"Antitumor agent-138" administration route in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antitumor agent-138 is a novel small molecule compound that has demonstrated significant potential as an anticancer therapeutic. It functions as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Furthermore, preclinical studies have indicated its ability to inhibit cell migration and angiogenesis, crucial processes in tumor progression and metastasis.[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on available preclinical data.

Data Presentation

Table 1: In Vivo Efficacy of this compound

Animal ModelCancer Cell LineDosageAdministration RouteDurationResult
BALB/c nude miceMCF-7 xenograft20 mg/kgIntraperitoneal (i.p.) injection21 days68.95% tumor growth inhibition[1]

Table 2: In Vitro Activity of this compound

Cell LineIC50 (µM)Observed EffectsConcentration Range (nM)
MCF-70.04[1]Inhibition of colony formation, microtubule collapse, apoptosis induction5-200[1][2]
A5490.39[1]Inhibition of cell migration6.25-50[2]
MDA-MB-2310.04[1]N/AN/A
HT-290.06[1]N/AN/A
HeLa0.11[1]N/AN/A
L022.73[1]N/AN/A
HUVECN/AInhibition of tube formation6.25-50[1]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • MCF-7 human breast cancer cells

  • Female BALB/c nude mice (4-6 weeks old)

  • Sterile syringes and needles (27-gauge)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture MCF-7 cells in appropriate media until they reach the logarithmic growth phase.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS) at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution with the vehicle to the final desired concentration of 20 mg/kg.

    • Administer the prepared solution or vehicle control to the mice via intraperitoneal (i.p.) injection once daily for 21 consecutive days.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight of the mice every 2-3 days throughout the study.

    • At the end of the 21-day treatment period, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.

Protocol 2: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium

  • 96-well plates

  • MTT or similar cell viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the agent. Include a vehicle control group.

  • Incubation:

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.

Mandatory Visualization

Antitumor_Agent_138_Signaling_Pathway cluster_cell Cancer Cell cluster_proteins Regulatory Proteins cluster_apoptosis Apoptosis Pathway Antitumor_agent_138 This compound Tubulin Tubulin Antitumor_agent_138->Tubulin inhibits Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization G2_M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2_M_Arrest leads to P21 p21 G2_M_Arrest->P21 increases Cyclin_B1 Cyclin B1 G2_M_Arrest->Cyclin_B1 increases Cdc25c Cdc25c G2_M_Arrest->Cdc25c increases Cdk7 Cdk7 G2_M_Arrest->Cdk7 increases Bax Bax G2_M_Arrest->Bax increases Bcl2 Bcl-2 G2_M_Arrest->Bcl2 decreases Bim Bim G2_M_Arrest->Bim increases Cleaved_Caspase_9 Cleaved Caspase-9 Bax->Cleaved_Caspase_9 activates Bcl2->Cleaved_Caspase_9 inhibits Bim->Cleaved_Caspase_9 activates Cleaved_PARP Cleaved PARP Cleaved_Caspase_9->Cleaved_PARP activates Apoptosis Apoptosis Cleaved_PARP->Apoptosis induces

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. MCF-7 Cell Culture Implantation 2. Subcutaneous Implantation in BALB/c nude mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Drug_Admin 5. Daily Intraperitoneal Injection (20 mg/kg this compound or Vehicle) Randomization->Drug_Admin Duration 6. Treatment for 21 Days Drug_Admin->Duration Monitoring 7. Tumor Volume & Body Weight Monitoring Duration->Monitoring Endpoint 8. Euthanasia and Tumor Excision Monitoring->Endpoint TGI 9. Tumor Weight Measurement & TGI Calculation Endpoint->TGI

Caption: Workflow for in vivo evaluation of this compound.

References

Troubleshooting & Optimization

"Antitumor agent-138" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-138. The information is presented in a question-and-answer format to directly address common challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also referred to as compound 5b) is a potent inhibitor of tubulin polymerization.[1][2][3][4] It targets the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics.[1][3][4] This interference with microtubule function arrests the cell cycle in the G2/M phase and induces apoptosis in cancer cells.[1][2][3] Additionally, this compound has been shown to inhibit cancer cell migration and angiogenesis.[1][2]

Q2: What are the general solubility characteristics of this compound?

Like many small molecule inhibitors, particularly those with heterocyclic scaffolds like pyrazole, this compound is expected to have poor aqueous solubility. For in vitro assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 367.4 g/mol .

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Q4: I am seeing precipitation when I dilute my DMSO stock solution in aqueous media for my cell-based assays. What should I do?

This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer or cell culture medium.

  • Vortexing During Dilution: Add the aliquot of the DMSO stock solution to the aqueous medium while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem 1: The compound does not dissolve completely in DMSO.
  • Possible Cause: Insufficient solvent volume or presence of moisture in the DMSO.

  • Solution:

    • Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.

    • Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds.

    • Apply gentle heating (e.g., 37°C water bath) and/or sonication to aid dissolution.

Problem 2: The compound precipitates out of solution during storage.
  • Possible Cause: The storage temperature is too low, or the stock solution is supersaturated.

  • Solution:

    • Store the DMSO stock solution at -20°C. In some cases, storage at 4°C might be preferable if the compound is prone to freezing out of DMSO at lower temperatures, but long-term stability should be considered.

    • If you suspect supersaturation, you may need to prepare a new stock solution at a slightly lower concentration.

Problem 3: How can I formulate this compound for in vivo animal studies?

Due to its poor aqueous solubility, a formulation with co-solvents or other solubilizing agents is necessary for in vivo administration. The referenced publication for this compound mentions intraperitoneal injection for in vivo studies, which often requires a well-tolerated vehicle.[4]

Table 1: Potential Solvents and Formulation Components for this compound

Solvent/ExcipientTypeRecommended UseConsiderations
DMSO Organic SolventPrimary solvent for stock solutions.Can be toxic at higher concentrations in vivo.
PEG300/PEG400 Co-solventCan be used to improve solubility in aqueous formulations.Viscous; may require heating to handle.
Tween-80/Tween-20 SurfactantHelps to create stable emulsions or micellar solutions.Can have biological effects at higher concentrations.
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) Complexing AgentForms inclusion complexes to enhance aqueous solubility.Can be a well-tolerated option for in vivo use.
Saline/PBS Aqueous VehicleThe final diluent for injection.The compound will have very low solubility in these alone.

Experimental Protocol: Example Formulation for In Vivo Studies (to be optimized)

This is a general protocol that should be optimized for your specific experimental needs and animal model.

  • Initial Dissolution: Dissolve this compound in a minimal amount of DMSO.

  • Co-solvent Addition: Add a co-solvent such as PEG300 and vortex thoroughly. A common starting ratio is 10% DMSO, 40% PEG300.

  • Surfactant Addition: Add a surfactant like Tween-80 and mix until the solution is clear. A typical starting concentration is 5% Tween-80.

  • Aqueous Phase Addition: Slowly add saline or PBS to the organic mixture while vortexing to reach the final desired volume. The final vehicle composition could be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Preparation: Ensure the final solution is clear and free of precipitates before administration. It may be necessary to gently warm the solution.

Visual Guides

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Antitumor_agent_138_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Cell Migration Inhibition Cell Migration Inhibition This compound->Cell Migration Inhibition Angiogenesis Inhibition Angiogenesis Inhibition This compound->Angiogenesis Inhibition Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow

This diagram outlines a typical workflow for testing the solubility of this compound.

solubility_workflow cluster_0 Solubility Screening cluster_1 Stock Solution Preparation Weigh Compound Weigh Compound Add Solvent Add Solvent Weigh Compound->Add Solvent Vortex/Sonicate Vortex/Sonicate Add Solvent->Vortex/Sonicate Visual Inspection Visual Inspection Vortex/Sonicate->Visual Inspection Visual Inspection->Add Solvent Insoluble Select Best Solvent Select Best Solvent Visual Inspection->Select Best Solvent Clear Solution Prepare High Conc. Stock Prepare High Conc. Stock Select Best Solvent->Prepare High Conc. Stock Aliquot Aliquot Prepare High Conc. Stock->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C

Caption: Workflow for solubility testing and stock preparation.

References

managing "Antitumor agent-138" stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-138

This center provides technical information, troubleshooting guides, and answers to frequently asked questions for this compound, a novel kinase inhibitor targeting the PI3K/Akt signaling pathway. Adherence to these guidelines is crucial for ensuring the agent's stability and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1][2] this compound is highly soluble in DMSO. For best results, use anhydrous, high-purity DMSO to minimize moisture that could degrade the compound over time.[1]

Q2: How should I store the powdered compound and its stock solution?

A2: The solid (powder) form of this compound should be stored at -20°C, protected from light.[2] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2] When handled this way, the powder is stable for up to three years, and stock solutions are stable for at least six months.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Both the solid compound and its solutions should be stored in amber vials or tubes wrapped in foil to protect them from light exposure. Prolonged exposure to light, especially UV light, can lead to degradation and a loss of activity.

Q4: What is the stability of this compound in aqueous solutions and cell culture media?

A4: The stability of this compound decreases in aqueous solutions compared to DMSO stocks.[1] In cell culture media, its half-life is approximately 24 hours at 37°C. It is recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.[3] The final concentration of DMSO in cell culture should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[1]

Q5: At what pH is this compound most stable?

A5: The agent is most stable in solutions with a pH range of 6.0 to 7.5.[4] Under highly acidic (pH < 4) or alkaline (pH > 8.5) conditions, the agent undergoes rapid hydrolysis, leading to a significant loss of potency.[5][6] Therefore, it is critical to use buffered solutions within the recommended pH range for all aqueous experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in Cell Culture Medium The aqueous solubility of the agent is limited. The working concentration may be too high, or the DMSO stock was not diluted properly.1. Ensure the final DMSO concentration in your medium does not exceed 0.1%.[1]2. Pre-warm the cell culture medium to 37°C before adding the agent.3. Add the DMSO stock solution to the medium dropwise while vortexing or swirling gently to ensure rapid mixing.[2]4. If precipitation persists, consider lowering the final working concentration of the agent.
Inconsistent or Poor Results The agent may have degraded due to improper storage, handling, or solution instability.1. Confirm that stock solutions were stored correctly at -80°C in single-use aliquots.2. Always prepare fresh working solutions in aqueous buffers or media immediately before use.3. Check the pH of your experimental buffer to ensure it is within the optimal range (6.0-7.5).[4]4. Run a positive control experiment with a freshly prepared stock solution to verify the agent's activity.
Loss of Activity in Long-Term Experiments The agent has a limited half-life in aqueous media at 37°C (approx. 24 hours).For experiments lasting longer than 24 hours, the medium containing this compound should be replaced every 24 hours to maintain a consistent effective concentration.
Difficulty Dissolving the Powder The compound may have adhered to the vial cap during shipping, or the solvent may be inadequate.1. Centrifuge the vial briefly to collect all the powder at the bottom.[2]2. Use high-purity, anhydrous DMSO for the stock solution.3. If solubility issues persist, gentle warming of the solution up to 37°C or brief sonication can aid dissolution.[2] Do not overheat.

Supporting Data & Diagrams

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility (at 25°C) Notes
DMSO > 100 mg/mL Recommended for stock solutions.
Ethanol ~10 mg/mL Not recommended for stocks due to lower solubility.
Water < 0.1 mg/mL Essentially insoluble; use of a co-solvent like DMSO is necessary.[1]

| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble, precipitates quickly without DMSO. |

Table 2: Stability Profile of this compound in Solution

Condition Storage Temperature Half-life Notes
10 mM Stock in DMSO -80°C > 6 months Avoid repeated freeze-thaw cycles.
10 mM Stock in DMSO 4°C ~2 weeks Short-term storage only.
10 µM in Culture Medium (pH 7.4) 37°C ~24 hours Prepare fresh for each experiment.
10 µM in Aqueous Buffer (pH 5.0) 25°C < 8 hours Unstable at acidic pH.

| 10 µM in Aqueous Buffer (pH 8.5) | 25°C | < 6 hours | Unstable at alkaline pH. |

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment compound_receipt Receive Agent-138 (Solid) store_powder Store at -20°C (Protect from Light) compound_receipt->store_powder prep_stock Prepare 10 mM Stock in Anhydrous DMSO store_powder->prep_stock aliquot_store Aliquot & Store at -80°C prep_stock->aliquot_store thaw_stock Thaw Single Aliquot aliquot_store->thaw_stock prep_working Prepare Working Solution in Pre-warmed Medium (37°C) thaw_stock->prep_working add_to_cells Add to Cells/Assay (<0.1% final DMSO) prep_working->add_to_cells incubate Incubate (37°C) add_to_cells->incubate analyze Analyze Results incubate->analyze troubleshooting_flowchart start Inconsistent or No Activity Observed q1 Was a fresh working solution prepared? start->q1 a1_no Prepare fresh solution from frozen stock q1->a1_no No q2 Is the stock solution older than 6 months? q1->q2 Yes a1_no->q2 a2_yes Prepare new stock from solid compound q2->a2_yes Yes q3 Is the final DMSO concentration >0.1%? q2->q3 No a3_yes Reduce DMSO concentration and re-test q3->a3_yes Yes q4 Is the buffer pH between 6.0 and 7.5? q3->q4 No a4_no Adjust buffer pH to optimal range q4->a4_no No end_node Contact Technical Support q4->end_node Yes signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Agent138 This compound Agent138->PI3K

References

potential mechanisms of resistance to "Antitumor agent-138"

Author: BenchChem Technical Support Team. Date: November 2025

As there is no publicly available scientific literature detailing the mechanism of action or resistance pathways for a specific "Antitumor agent-138," this technical support center has been created for a hypothetical agent, herein referred to as this compound, to provide a comprehensive template for researchers. This guide is based on common mechanisms of resistance observed with targeted therapies in oncology.

Technical Support Center: this compound

This document provides troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). It is designed to target cancer cells with activating mutations in the EGFR gene, a common driver in several cancer types. By binding to the ATP-binding pocket of the EGFR kinase domain, it blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the potential reasons?

A2: A reduced response, often observed as an increase in the half-maximal inhibitory concentration (IC50), typically indicates the development of acquired resistance.[1][2] There are several established mechanisms by which this can occur:

  • Secondary Mutations: The emergence of new mutations in the EGFR kinase domain, such as the "gatekeeper" T790M mutation, can prevent the binding of this compound.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade.[3] Common bypass pathways include the upregulation of other receptor tyrosine kinases like MET or AXL.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[4]

  • Histological Transformation: In some cases, the cancer cells may undergo a phenotypic change, such as an epithelial-to-mesenchymal transition (EMT), which is associated with a more aggressive and drug-resistant state.[4]

Q3: How can I determine which resistance mechanism is present in my experimental model?

A3: A step-by-step approach is recommended. Start by confirming the resistance phenotype with a dose-response assay. Then, proceed to molecular analyses. A suggested workflow is provided in the troubleshooting section and visualized in the workflow diagram below. This typically involves sequencing the target gene (EGFR), analyzing the activation of key signaling proteins via Western blot, and measuring the expression of drug transporter genes.[5]

Troubleshooting Guides

Issue 1: Increased IC50 Value in Cell Viability Assays

Your cell line now requires a significantly higher concentration of this compound to achieve 50% inhibition of growth compared to the parental, sensitive cell line.

Potential Cause & Troubleshooting Steps:

  • Confirm Resistance Phenotype:

    • Action: Perform a new dose-response experiment with both the suspected resistant line and the parental sensitive line in parallel.

    • Expected Outcome: A rightward shift in the dose-response curve and a higher calculated IC50 value for the resistant line.

  • Investigate On-Target Resistance (Secondary Mutations):

    • Action: Extract genomic DNA from both sensitive and resistant cells. Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain (exons 18-21).

    • Expected Outcome: Identification of a known resistance mutation (e.g., T790M) in the resistant cell line that is absent in the sensitive line.

  • Investigate Bypass Pathway Activation:

    • Action: Perform a Western blot analysis on protein lysates from both cell lines. Probe for the phosphorylated (activated) forms of key bypass pathway proteins, such as p-MET, p-AXL, p-AKT, and p-ERK.

    • Expected Outcome: Increased phosphorylation of one or more of these proteins in the resistant line, even in the presence of this compound, compared to the sensitive line.

Quantitative Data Summary

The following table presents hypothetical data from experiments comparing the parental (sensitive) and a derived resistant cell line.

ParameterSensitive Cell Line (NCI-H1975 Parent)Resistant Cell Line (NCI-H1975-AR)Fold Change
IC50 of this compound 15 nM1500 nM100x
EGFR T790M Mutation Status NegativePositive-
p-MET / total MET ratio 0.22.512.5x
ABCB1 mRNA Expression (Relative) 1.025.025x

Signaling Pathway and Workflow Diagrams

EGFR_Pathway_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR p1 EGFR->p1 MET MET p2 MET->p2 RAS RAS RAF RAF RAS->RAF PI3K PI3K AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation p1->RAS p1->PI3K p2->RAS p2->PI3K p3 p4 p5 p6 p7 Agent138 This compound Agent138->EGFR Inhibits T790M T790M Mutation (On-Target Resistance) T790M->Agent138 Blocks Binding Bypass MET Activation (Bypass Pathway) Bypass->MET

Caption: EGFR signaling pathway and mechanisms of resistance to this compound.

Troubleshooting_Workflow start Observation: Loss of drug sensitivity confirm_ic50 1. Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 ic50_shifted IC50 Increased? confirm_ic50->ic50_shifted no_change No Change: Check experimental conditions (e.g., drug stability, cell passage) ic50_shifted->no_change No seq_egfr 2. Sequence EGFR Kinase Domain (Sanger/NGS) ic50_shifted->seq_egfr Yes mutation_found T790M or other mutation found? seq_egfr->mutation_found on_target_res Conclusion: On-Target Resistance mutation_found->on_target_res Yes wb_bypass 3. Analyze Bypass Pathways (Western Blot for p-MET, p-AXL, etc.) mutation_found->wb_bypass No bypass_active Bypass pathway activated? wb_bypass->bypass_active bypass_res Conclusion: Bypass Pathway Activation bypass_active->bypass_res Yes other_mech 4. Investigate Other Mechanisms (e.g., ABC transporter expression via qPCR) bypass_active->other_mech No

Caption: Experimental workflow for troubleshooting resistance to this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol describes how to determine the IC50 value of this compound using a resazurin-based assay.

Materials:

  • Parental (sensitive) and suspected resistant cells

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader (fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in growth medium. Typically, 8-10 concentrations are used, spanning a range from 1 nM to 10 µM. Include a vehicle control (DMSO) well.

  • Drug Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells. This brings the final volume to 200 µL and the drug concentrations to 1x.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add 20 µL of resazurin solution to each well. Incubate for 2-4 hours until a color change is observed.

  • Data Acquisition: Measure fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle control wells (100% viability). Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation.

Materials:

  • Cell lysates from sensitive and resistant cells (treated with/without this compound)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels. Use a loading control (e.g., Actin) to ensure equal protein loading.

References

improving the bioavailability of "Antitumor agent-138" for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antitumor agent-138." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low in vivo bioavailability of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2] These intrinsic properties, coupled with physiological barriers, contribute to its poor bioavailability. Key factors include:

  • Poor aqueous solubility: Limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3]

  • Low intestinal permeability: The compound is not efficiently transported across the intestinal epithelium into the systemic circulation.[4]

  • First-pass metabolism: this compound is extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4) in the gut wall and liver before it can reach systemic circulation.[4][5]

  • P-glycoprotein (P-gp) efflux: The compound is a substrate for the P-gp efflux transporter, which actively pumps it back into the intestinal lumen, further reducing absorption.[4][6]

Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and permeable drugs like this compound.[3][7] The choice of strategy will depend on the specific physicochemical properties of the compound and the desired pharmacokinetic profile.

  • Nanoparticle-based formulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the GI tract, and facilitate its transport across the intestinal epithelium.[1][4] Examples include:

    • Lipid-polymer hybrid nanoparticles (LPHNs)[4]

    • Solid lipid nanoparticles (SLNs)[1]

    • Polymeric nanoparticles (e.g., PLGA)[1]

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[3][7]

  • Prodrugs: Chemical modification of this compound to create a more soluble or permeable prodrug that is converted to the active compound in vivo can be an effective strategy.[8]

  • Pharmacokinetic boosting: Co-administration of this compound with an inhibitor of CYP3A4 (e.g., ritonavir) or P-gp (e.g., cyclosporine) can significantly increase its systemic exposure.[6][9]

Q3: Are there alternative routes of administration to consider for in vivo studies if oral bioavailability remains a challenge?

Yes, if achieving adequate oral bioavailability proves difficult, alternative routes of administration can be utilized for preclinical in vivo studies to ensure sufficient systemic exposure for efficacy and toxicology assessments.[10] These include:

  • Intravenous (IV) injection: Provides 100% bioavailability and is often used as a reference in pharmacokinetic studies.[11]

  • Intraperitoneal (IP) injection: A common route in rodent studies that bypasses first-pass metabolism.[10]

  • Subcutaneous (SC) injection: Can provide sustained release and prolonged exposure.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo studies with this compound.

Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. Poor and erratic oral absorption due to low solubility.1. Optimize the formulation to improve dissolution (e.g., micronization, solid dispersion).2. Consider using a solution formulation with a co-solvent system if feasible.3. Ensure consistent administration technique (e.g., gavage volume, fasting state of animals).
Low or undetectable plasma concentrations after oral administration. Extensive first-pass metabolism and/or P-gp efflux.1. Co-administer with a CYP3A4 inhibitor (e.g., ritonavir) and/or a P-gp inhibitor (e.g., cyclosporine) to assess the impact on bioavailability.[6][9]2. Evaluate alternative routes of administration (IV, IP, SC) to bypass the GI tract and liver.[10]
Unexpected toxicity or adverse effects at the intended therapeutic dose. High local concentration in the GI tract due to poor absorption, leading to local toxicity.1. Reduce the dose and/or dosing frequency.2. Investigate nanoparticle formulations to reduce direct contact of the free drug with the intestinal mucosa.[4]3. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[12]
Inconsistent results in efficacy studies. Sub-therapeutic plasma concentrations due to poor bioavailability.1. Confirm adequate systemic exposure by conducting a pharmacokinetic study in parallel with the efficacy study.2. Increase the dose, if tolerated, or switch to a more bioavailable formulation or route of administration.[12][13]
Precipitation of the compound in the dosing vehicle. The compound's concentration exceeds its solubility in the chosen vehicle.1. Screen different GRAS (Generally Recognized As Safe) excipients and co-solvents to identify a suitable vehicle with higher solubilizing capacity.2. Consider a suspension formulation with appropriate suspending agents.3. Prepare fresh dosing solutions before each administration.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound.

Materials:

  • This compound

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Male BALB/c mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.[13]

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group (PO): Administer this compound (e.g., 10 mg/kg) orally via gavage.

    • Intravenous Group (IV): Administer this compound (e.g., 1 mg/kg) intravenously via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[11]

Protocol 2: Preparation of Lipid-Polymer Hybrid Nanoparticles (LPHNs)

Objective: To formulate this compound into LPHNs to improve its oral bioavailability.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Lecithin

  • DSPE-PEG

  • Acetone

  • Deionized water

  • Homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve this compound, PLGA, and lecithin in acetone.

  • Aqueous Phase Preparation: Disperse DSPE-PEG in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring, followed by homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the acetone using a rotary evaporator.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension and wash with deionized water to remove any unencapsulated drug.

  • Characterization: Characterize the LPHNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)F (%)
Free Drug (Suspension)PO1050 ± 152.0250 ± 755
LPHN FormulationPO10250 ± 504.02000 ± 40040
Free Drug (Solution)IV11500 ± 3000.25500 ± 100100

Data are presented as mean ± standard deviation (n=5 per group).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical_study In Vivo Bioavailability Study Free Drug (Suspension) Free Drug (Suspension) LPHN Formulation LPHN Formulation Free Drug (Suspension)->LPHN Formulation Dosing (PO & IV) Dosing (PO & IV) LPHN Formulation->Dosing (PO & IV) Test Article Blood Sampling Blood Sampling Dosing (PO & IV)->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) PK Analysis PK Analysis Plasma Analysis (LC-MS/MS)->PK Analysis

Caption: Experimental workflow for evaluating the in vivo bioavailability of different formulations of this compound.

signaling_pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

Caption: Postulated mechanism of action of this compound, targeting the PI3K/AKT/mTOR signaling pathway.[16][17][18]

logical_relationship A Low Aqueous Solubility E Low Oral Bioavailability A->E B Low Intestinal Permeability B->E C First-Pass Metabolism C->E D P-gp Efflux D->E F Formulation Strategies (e.g., Nanoparticles) E->F Addressed by G Pharmacokinetic Boosting E->G Addressed by H Improved Bioavailability F->H G->H

References

addressing "Antitumor agent-138" induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-138 (ATA-138)

Welcome to the technical resource center for this compound (ATA-138). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot cytotoxicity in normal cells during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ATA-138-induced cytotoxicity in normal cells?

A1: ATA-138 is a potent inhibitor of the Tumor Proliferation Kinase 1 (TPK1), a key enzyme in cancer cell growth. However, it exhibits moderate cross-reactivity with the structurally similar Normal Cell Homeostasis Kinase 1 (NCHK1). Inhibition of NCHK1 in non-cancerous cells disrupts essential metabolic and survival pathways, leading to off-target cytotoxicity.[1][2] Understanding this dual-targeting profile is crucial for designing experiments and interpreting results.[3][4]

Q2: My normal (non-cancerous) control cell line shows high sensitivity to ATA-138. What are the recommended starting concentrations?

A2: High sensitivity in normal cells is an expected outcome of NCHK1 inhibition. We recommend performing a preliminary dose-response experiment using a wide concentration range (e.g., 0.1 nM to 10 µM) on both your target cancer cells and a relevant normal cell line to establish the half-maximal inhibitory concentrations (IC50) for each.[5] This will help determine the therapeutic window. For initial experiments, refer to the IC50 values in Table 1 as a guide.

Q3: Are there any strategies to protect normal cells from ATA-138 cytotoxicity?

A3: Yes, a "cyclotherapy" or "chemoprotection" strategy may be effective.[6] This involves pre-treating cells with an agent that induces cell cycle arrest (e.g., a p53 activator like Nutlin-3a) in normal cells, which often have intact checkpoint pathways.[6] This renders them less susceptible to a subsequent challenge with a cytotoxic agent like ATA-138, while the continuously dividing cancer cells (often with deficient checkpoints) remain sensitive.[6]

Q4: How can I differentiate between on-target anti-tumor effects and off-target cytotoxicity in my experiments?

A4: This requires a multi-pronged approach:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the intended target (TPK1) in cancer cells. If the cells become resistant to ATA-138, it confirms on-target activity.[4][7]

  • Western Blot Analysis: Measure the phosphorylation status of direct downstream substrates of TPK1 (in cancer cells) and NCHK1 (in normal cells) to confirm target engagement at specific concentrations.

  • Comparative IC50 Analysis: As shown in Table 1, a significant difference in IC50 values between cancer and normal cells indicates a therapeutic window.

Q5: What are the critical quality control (QC) steps for ensuring reproducible results with ATA-138?

A5: Key QC steps include:

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[8]

  • Cell Health and Density: Regularly check cells for proper morphology and ensure consistent seeding density, as this can significantly impact assay results.[8][9]

  • Compound Purity: Use a validated, high-purity source of ATA-138. Impurities can lead to unexpected biological activity.[1]

  • Positive and Negative Controls: Always include an untreated control, a solvent-only control, and a positive control (e.g., a known cytotoxic agent like staurosporine) on every plate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Excessive cytotoxicity in normal cells at low concentrations. 1. The specific normal cell line is highly dependent on the NCHK1 pathway. 2. Incorrect calculation of drug dilutions. 3. Suboptimal cell health or density.[9]1. Select a different normal cell line (e.g., one with lower NCHK1 expression if known). 2. Double-check all dilution calculations and prepare fresh stock solutions.[5] 3. Optimize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.
High variability in results (large error bars). 1. Inconsistent cell seeding across wells. 2. "Edge effects" on the microplate. 3. Pipetting errors during drug addition.[9] 4. Presence of air bubbles in wells.[9]1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and change tips appropriately. Consider using automated liquid handlers for high-throughput screens. 4. Inspect plates for bubbles before reading and puncture them with a sterile needle if necessary.
No clear therapeutic window between cancer and normal cells. 1. The cancer cell line used is not highly dependent on the TPK1 pathway. 2. The off-target effect on NCHK1 is too potent relative to the on-target TPK1 inhibition.[2][3]1. Screen a panel of cancer cell lines to identify a model that is more sensitive to TPK1 inhibition. 2. Consider combination therapies. Use a lower dose of ATA-138 combined with another agent that targets a parallel survival pathway in cancer cells.

Quantitative Data Summary

Table 1: Comparative IC50 Values for ATA-138

Cell LineCell TypePrimary Target PathwayIC50 (nM)Therapeutic Index (vs. NHDF)
HT-29 Colon CarcinomaTPK1-dependent1560
A549 Lung CarcinomaTPK1-dependent2536
MCF-7 Breast CarcinomaTPK1-dependent4022.5
NHDF Normal Human Dermal FibroblastsNCHK1-dependent9001.0
HEK293 Human Embryonic Kidney CellsNCHK1-dependent12500.72

Therapeutic Index calculated as: IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experiment TypeCancer Cell LinesNormal Cell LinesRationale
Target Engagement (Western Blot) 1 - 100 nM100 - 2000 nMTo confirm inhibition of TPK1 and NCHK1 phosphorylation at relevant concentrations.
Cell Viability / Cytotoxicity Assays 0.1 - 1000 nM1 - 10000 nMTo generate a full dose-response curve and accurately calculate IC50 values.
Chemoprotection Studies 50 - 200 nM1000 - 5000 nMUse a concentration that is highly cytotoxic to cancer cells but only moderately affects normal cells.

Experimental Protocols & Visualizations

Protocol 1: Determining IC50 using a Luminescent Cell Viability Assay

This protocol describes a standard method for assessing the dose-dependent cytotoxicity of ATA-138.

Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout p1 1. Prepare serial dilutions of ATA-138 p2 2. Trypsinize and count cells p1->p2 p3 3. Seed cells in 96-well plates p2->p3 t1 4. Add ATA-138 dilutions to wells p3->t1 t2 5. Incubate for 72 hours t1->t2 r1 6. Add CellTiter-Glo® Reagent t2->r1 r2 7. Incubate and measure luminescence r1->r2 r3 8. Analyze data and calculate IC50 r2->r3

Caption: Workflow for determining IC50 values using a cell viability assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of ATA-138 in DMSO. Perform a 10-point serial dilution in cell culture medium to create working solutions.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of medium into a 96-well white, clear-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Add 10 µL of each ATA-138 working solution to the appropriate wells. Include "vehicle control" (DMSO only) and "untreated" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Readout: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.

Signaling Pathway of ATA-138

This diagram illustrates the intended on-target and known off-target effects of ATA-138.

G cluster_cancer Cancer Cell cluster_normal Normal Cell TPK1 TPK1 Prolif Tumor Proliferation & Survival TPK1->Prolif Promotes NCHK1 NCHK1 Homeo Normal Cell Homeostasis & Metabolism NCHK1->Homeo Maintains ATA138 ATA-138 ATA138->TPK1 Inhibits (On-Target) ATA138->NCHK1 Inhibits (Off-Target)

Caption: ATA-138 inhibits TPK1 (on-target) and NCHK1 (off-target).

Troubleshooting Logic Diagram

This diagram provides a logical flow for addressing common experimental issues.

G Start Problem Observed HighVar High Variability? Start->HighVar HighTox High Normal Cell Cytotoxicity? HighVar->HighTox No CheckPipette Check Pipetting & Seeding Density HighVar->CheckPipette Yes CheckDilution Verify Dilutions & Cell Line Choice HighTox->CheckDilution Yes CheckWindow Assess Therapeutic Window HighTox->CheckWindow No End Resolved CheckPipette->End CheckDilution->End CheckWindow->End

Caption: A logical guide for troubleshooting common experimental problems.

References

overcoming poor "Antitumor agent-138" penetration in solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-138

Welcome to the technical support center for this compound (AT-138). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges related to the penetration of AT-138 in solid tumors.

Frequently Asked Questions (FAQs)

Q1: We're observing potent cytotoxicity of AT-138 in vitro, but its efficacy is significantly lower in our in vivo solid tumor models. What could be the cause?

A1: This is a common challenge in oncology drug development, often referred to as a lack of in vitro-in vivo correlation.[1] Several factors related to the solid tumor microenvironment (TME) can limit the efficacy of a potent agent.[2][3] These include:

  • Poor Drug Penetration: The dense extracellular matrix (ECM), high interstitial fluid pressure (IFP), and abnormal tumor vasculature can act as physical barriers, preventing AT-138 from reaching all cancer cells in sufficient concentrations.[3][4][5]

  • Metabolic Inactivation: The agent might be rapidly metabolized into inactive forms in vivo, preventing it from reaching the tumor at therapeutic levels.[1]

  • TME-Mediated Resistance: Interactions between cancer cells and stromal cells (like cancer-associated fibroblasts or immune cells) can induce drug resistance.[6][7][8]

  • Poor Bioavailability: The agent may have low water solubility or a short half-life, limiting its systemic exposure and the amount available to penetrate the tumor.[9]

To diagnose the issue, we recommend quantifying the concentration of AT-138 directly within the tumor tissue.

Q2: What are the standard methods to quantify the concentration of AT-138 in tumor tissue?

A2: Accurately measuring intratumoral drug concentration is critical. Standard methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological matrices. It requires homogenization of excised tumor tissue to measure the average drug concentration.[10]

  • Imaging Techniques:

    • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging: Provides spatial distribution information, showing how AT-138 is distributed across different regions of a tumor slice.

    • Positron Emission Tomography (PET) Imaging: If a radiolabeled version of AT-138 can be synthesized, PET imaging can provide non-invasive, quantitative data on drug distribution in real-time in vivo.[10]

  • Implantable Biosensors: An emerging technology involves implantable microelectrode array sensors that can monitor intratumoral drug concentrations in real-time in live animal models.[11][12]

Q3: What strategies can we employ to improve the penetration of AT-138 into solid tumors?

A3: Several strategies can be explored to enhance drug delivery:

  • Modulate the Tumor Microenvironment:

    • Target the ECM: Co-administration of enzymes that degrade ECM components (e.g., collagenase, hyaluronidase) can improve drug diffusion.[13][14][15]

    • Normalize Vasculature: Anti-angiogenic agents can sometimes "normalize" the chaotic tumor vasculature, improving blood flow and drug delivery.[4]

    • Reduce Interstitial Fluid Pressure (IFP): Certain agents, like taxanes, have been shown to reduce IFP, which can enhance the uptake of other therapeutics.[4]

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating AT-138 in nanoparticles (e.g., liposomes, polymers) can improve its solubility, stability, and circulation time, leading to enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

  • Combination Therapy:

    • Co-administration with "Promoter Drugs": Use agents that modify the barrier function of tumor vessels or overcome stromal barriers to enhance the delivery of AT-138.[5]

Troubleshooting Guides

Guide 1: Troubleshooting Low Intratumoral Concentration of AT-138

If you have confirmed low concentrations of AT-138 in your tumor models using methods like LC-MS/MS, use the following guide to identify the potential cause and find a solution.

// Nodes start [label="Start: Low Intratumoral\nAT-138 Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is plasma concentration\nof AT-138 adequate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_no [label="Issue: Poor Bioavailability\nor Rapid Clearance", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="Solution:\n- Reformulate AT-138 (e.g., nanoparticles).\n- Modify dosing regimen (e.g., continuous infusion).\n- Investigate metabolic stability.", fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Is AT-138 highly\nbound to plasma proteins?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_yes [label="Issue: Low Free Fraction\nof Drug", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="Solution:\n- Design analogs with lower protein binding.\n- Use displacement agents (caution required).\n- Quantify free vs. bound drug.", fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Does tumor imaging (e.g., MALDI)\nshow heterogeneous distribution?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_yes [label="Issue: Physical Barriers\nin TME", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; s3 [label="Solution:\n- Co-administer ECM-degrading enzymes.\n- Use agents to normalize vasculature or reduce IFP.\n- Test in tumor models with less dense stroma.", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Conclusion: Inefficient\nTumor Penetration", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_no [label="No"]; a1_no -> s1; q1 -> q2 [label="Yes"]; q2 -> a2_yes [label="Yes"]; a2_yes -> s2; q2 -> q3 [label="No"]; q3 -> a3_yes [label="Yes"]; a3_yes -> s3; q3 -> end [label="No"]; } dot Caption: Troubleshooting workflow for low intratumoral AT-138 concentration.

Experimental Protocols & Data

Protocol 1: Quantification of AT-138 in Solid Tumor Tissue by LC-MS/MS

This protocol provides a standard workflow for measuring the average concentration of AT-138 in tumor xenografts.

G cluster_0 In-Vivo Phase cluster_1 Sample Preparation cluster_2 Analysis p1 1. Administer AT-138 to tumor-bearing mice p2 2. Euthanize at pre-defined time points p1->p2 p3 3. Excise tumor rapidly p2->p3 p4 4. Weigh tumor tissue p3->p4 p5 5. Homogenize tissue in lysis buffer p4->p5 p6 6. Perform protein precipitation (e.g., with acetonitrile) p5->p6 p7 7. Centrifuge and collect supernatant p6->p7 p8 8. Inject supernatant into LC-MS/MS system p7->p8 p9 9. Quantify AT-138 using a standard curve p8->p9

Methodology:

  • Animal Dosing: Administer AT-138 to tumor-bearing mice (e.g., via intravenous injection).

  • Tissue Collection: At specified time points (e.g., 1, 4, 8, 24 hours), euthanize animals according to approved ethical protocols. Immediately excise tumors, rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen.

  • Sample Preparation:

    • Record the wet weight of the tumor tissue.

    • Add a measured volume of homogenization buffer (e.g., RIPA buffer) and an internal standard.

    • Homogenize the tissue using a bead beater or similar device until fully dissociated.

    • To precipitate proteins, add 3 volumes of cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a validated LC-MS/MS system.

    • Develop a method with specific transitions for AT-138 and the internal standard.

    • Prepare a standard curve by spiking known concentrations of AT-138 into untreated tumor homogenate to account for matrix effects.

    • Calculate the concentration of AT-138 in the samples (e.g., in ng/g of tissue) by interpolating from the standard curve.

Data Presentation: Impact of a Penetration Enhancer

To illustrate a potential strategy, consider the co-administration of AT-138 with a hypothetical ECM-degrading agent, "Enhancer-X". The following table summarizes mock data from such an experiment.

Table 1: Intratumoral Concentration of AT-138 (10 mg/kg, IV) at 4 hours Post-Injection

Treatment GroupMean Tumor Concentration (ng/g)Standard DeviationFold Increase
AT-138 Alone850± 150-
AT-138 + Enhancer-X2975± 4203.5x

This data suggests that disrupting the tumor stroma with Enhancer-X significantly improves the delivery of AT-138 to the tumor site.

Protocol 2: 3D Spheroid Penetration Assay

This in vitro assay helps visualize and quantify the penetration of AT-138 in a more physiologically relevant model than a 2D monolayer culture.[16][17]

Methodology:

  • Spheroid Formation:

    • Culture cancer cells (e.g., 5,000 cells/well) in ultra-low attachment 96-well plates to allow for the formation of tight, multicellular spheroids over 48-72 hours.

  • Drug Treatment:

    • Treat the mature spheroids with AT-138 at a relevant concentration (e.g., 10 µM). If AT-138 is fluorescent, it can be visualized directly. If not, it will need to be detected via antibody staining (immunofluorescence).

  • Fixation and Staining:

    • At various time points (e.g., 2, 8, 24 hours), carefully collect the spheroids.

    • Fix with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% BSA.

    • If required, stain with a primary antibody against AT-138, followed by a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Image the spheroids using a confocal microscope, capturing a Z-stack through the center of the spheroid.

    • Quantify the fluorescence intensity as a function of distance from the spheroid edge to the core. A steep drop-off in intensity indicates poor penetration.

G

References

interpreting unexpected phenotypes in "Antitumor agent-138" experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antitumor agent-138 in their experiments. The information is designed to help interpret unexpected phenotypes and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on tubulin, preventing the formation of microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: In which cell lines has this compound shown activity?

This compound has demonstrated anti-proliferative properties in a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (HT-29), and cervical (HeLa) cancer cells.[1][2]

Q3: What are the expected morphological changes in cells treated with this compound?

Due to its mechanism as a microtubule disruptor, treated cells are expected to exhibit changes in morphology. This includes rounding up of cells, detachment from the culture surface, and the appearance of apoptotic bodies. Within the cell, the microtubule network is expected to collapse and appear punctate rather than forming a filamentous network.[1]

Troubleshooting Guide: Interpreting Unexpected Phenotypes

This section addresses specific unexpected outcomes that may arise during experiments with this compound.

Issue 1: Reduced or No Cytotoxicity Observed at Expected IC50 Concentrations

Q: We are not observing the expected levels of cell death with this compound in our cancer cell line, even at concentrations around the reported IC50 values. What could be the cause?

A: Several factors could contribute to a lack of cytotoxic effect. Consider the following possibilities and troubleshooting steps:

  • Cell Line Specificity and Resistance:

    • Potential Cause: The reported IC50 values are cell-line specific. Your cell line may have intrinsic resistance mechanisms, such as overexpression of drug efflux pumps (e.g., P-glycoprotein) or specific tubulin isotypes that have lower affinity for the agent.

    • Troubleshooting:

      • Confirm with a Positive Control: Use a well-characterized tubulin inhibitor (e.g., colchicine, vincristine) to confirm that your cell line is sensitive to microtubule-disrupting agents.

      • Test a Wider Concentration Range: Perform a dose-response experiment with a broader range of concentrations to determine the actual IC50 for your specific cell line.

      • Assess Efflux Pump Activity: Use an inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.

  • Experimental Conditions:

    • Potential Cause: Sub-optimal experimental conditions can affect drug potency. This includes cell density, serum concentration in the media, and the age of the cell culture.[3][4]

    • Troubleshooting:

      • Optimize Cell Seeding Density: High cell densities can reduce the effective drug concentration per cell. Ensure you are using a consistent and appropriate seeding density for your assays.[5]

      • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.

      • Cell Passage Number: Use cells with a low passage number, as high-passage cells can exhibit altered phenotypes and drug responses.

  • Compound Integrity:

    • Potential Cause: The compound may have degraded due to improper storage or handling.

    • Troubleshooting:

      • Verify Storage Conditions: Ensure the compound is stored as recommended by the manufacturer, protected from light and moisture.

      • Prepare Fresh Stock Solutions: Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO) and use them for your experiments. Avoid repeated freeze-thaw cycles.

Troubleshooting Workflow for Reduced Cytotoxicity

start Reduced or No Cytotoxicity Observed check_compound 1. Check Compound Integrity - Prepare fresh stock - Verify storage start->check_compound check_protocol 2. Review Experimental Protocol - Confirm cell density - Check serum concentration - Use low passage cells check_compound->check_protocol Problem Persists resolve_compound Issue Resolved: Compound integrity was the problem. check_compound->resolve_compound Problem Solved check_cell_line 3. Investigate Cell Line - Use positive control (e.g., colchicine) - Perform broad dose-response - Test efflux pump inhibitors check_protocol->check_cell_line Problem Persists resolve_protocol Issue Resolved: Protocol optimization was needed. check_protocol->resolve_protocol Problem Solved resolve_cell_line New Finding: Cell line shows resistance. Proceed with resistance mechanism studies. check_cell_line->resolve_cell_line New Insights

Caption: Troubleshooting decision tree for unexpected lack of cytotoxicity.

Issue 2: Unexpected Cell Morphology - Cells Become Elongated and Spindle-like Instead of Rounding Up

Q: We treated our cells with this compound, and instead of the expected rounding and detachment, the cells have adopted an elongated, spindle-like morphology. What could explain this?

A: This is an unusual phenotype for a tubulin polymerization inhibitor. Here are some potential explanations and investigative steps:

  • Low Concentration Effects:

    • Potential Cause: At very low concentrations, some microtubule inhibitors can have stabilizing effects on a subset of microtubules or subtly alter microtubule dynamics without causing a full collapse of the network. This could lead to altered cell morphology without inducing apoptosis.

    • Troubleshooting:

      • Dose-Response for Morphology: Perform a detailed dose-response experiment and observe cell morphology at various concentrations using phase-contrast microscopy. Note the concentration at which the expected rounding and apoptosis occur.

      • Immunofluorescence: Stain the treated cells with an anti-tubulin antibody (e.g., anti-alpha-tubulin) to visualize the microtubule network. This will directly show whether the microtubules are disorganized, stabilized, or completely depolymerized at the concentration causing the spindle-like morphology.

  • Off-Target Effects:

    • Potential Cause: At certain concentrations, this compound might have off-target effects on other cellular components that regulate cell shape, such as the actin cytoskeleton or cell adhesion molecules.

    • Troubleshooting:

      • Actin Staining: Co-stain cells with phalloidin (to visualize F-actin) and an anti-tubulin antibody. This will reveal if the observed morphological changes are associated with a reorganization of the actin cytoskeleton.

      • Literature Search: While no off-target effects are currently documented for this compound, a broader search for off-target effects of other colchicine-binding site inhibitors may provide clues.

  • Cell-Type Specific Response:

    • Potential Cause: The observed phenotype could be a unique response of your specific cell line due to its particular cytoskeletal organization or signaling pathways.

    • Troubleshooting:

      • Test in a Different Cell Line: Treat a cell line known to respond as expected (e.g., MCF-7) alongside your experimental cell line to confirm the phenotype is cell-type specific.

Data Summary

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (Tubulin Polymerization) -1.87 µM[1][2]
IC50 (Anti-proliferative) MCF-7 (Breast)0.04 µM[1][2]
MDA-MB-231 (Breast)0.04 µM[1]
A549 (Lung)0.39 µM[1][2]
HT-29 (Colon)0.06 µM[1]
HeLa (Cervical)0.11 µM[1]
L02 (Normal Liver)2.73 µM[1][2]
Effect on Colony Formation MCF-7 (5-20 nM)Inhibition[1][2]
Effect on Microtubules MCF-7 (25-200 nM)Microtubule Collapse[1][2]
Effect on Angiogenesis HUVEC (6.25-50 nM)Inhibition of Tube Formation[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[5]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Immunofluorescence for Microtubule Visualization

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound at the desired concentrations and for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

cluster_proteins Apoptotic Protein Regulation agent This compound tubulin Tubulin Polymerization agent->tubulin Inhibits microtubules Microtubule Network Disruption tubulin->microtubules g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis bcl2 Bcl-2 (Anti-apoptotic) (Decreased) apoptosis->bcl2 bax Bax (Pro-apoptotic) (Increased) apoptosis->bax caspase9 Cleaved Caspase-9 (Increased) bax->caspase9 parp Cleaved PARP (Increased) caspase9->parp

Caption: Proposed signaling pathway for this compound leading to apoptosis.

General Experimental Workflow

cluster_invitro Cell-Based Experiments start Hypothesis: Agent-138 inhibits cancer cell growth invitro In Vitro Assays start->invitro viability Cell Viability (MTT, SRB) invitro->viability invivo In Vivo Studies (e.g., Xenograft Model) mechanism Mechanism of Action (Cell Cycle, Apoptosis Assay) viability->mechanism morphology Microtubule Imaging (Immunofluorescence) mechanism->morphology morphology->invivo Promising Results

Caption: A general workflow for characterizing an antitumor agent.

References

Validation & Comparative

A Comparative Guide to Microtubule-Targeting Antitumor Agents: Antitumor Agent-138 vs. Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the novel investigational compound, Antitumor agent-138, and the well-established natural product, colchicine. Both agents target tubulin, a critical component of the cytoskeleton, but exhibit distinct profiles in terms of potency, cellular effects, and potential therapeutic application. This analysis is supported by available preclinical data to inform further research and development.

Core Mechanism of Action: Targeting the Colchicine-Binding Site

Both this compound and colchicine exert their primary anticancer effects by disrupting microtubule dynamics. Microtubules are essential for several cellular processes, most notably the formation of the mitotic spindle required for cell division.

  • Shared Mechanism: Both compounds bind to the colchicine-binding site on β-tubulin subunits.[1] This binding prevents the polymerization of tubulin dimers into microtubules.[2] The ensuing disruption of the microtubule network leads to a cascade of events, including the arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][2]

  • Colchicine's Broader Activity: Beyond its anti-mitotic effects, colchicine is known to modulate inflammatory pathways, including the inhibition of the NLRP3 inflammasome.[3] While this action is central to its use in treating conditions like gout, its contribution to its antitumor profile is less clear.

  • This compound's Additional Effects: Preclinical data indicate that this compound also possesses anti-angiogenic properties, inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] It has also been shown to effectively inhibit cancer cell migration.[4]

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data available for both agents, comparing their potency at the biochemical and cellular levels.

Table 1: Comparative Potency (IC₅₀ Values)

ParameterThis compoundColchicine
Tubulin Polymerization Inhibition 1.87 µM[4]~3 nM - 2.5 µM*[3][5]
Cell Viability (MCF-7, Breast) 0.04 µM[4]Cytotoxicity observed at 10-80 nM[6]
Cell Viability (A549, Lung) 0.39 µM[4]Cytotoxicity observed at 10-80 nM[6]
Cell Viability (MDA-MB-231, Breast) 0.04 µM[4]Cytotoxicity observed at <40 nM[6]
Cell Viability (HT-29, Colon) 0.06 µM[4]Data not available in provided results
Cell Viability (HeLa, Cervical) 0.11 µM[4]Data not available in provided results

*Note: The reported IC₅₀ for colchicine on tubulin polymerization varies significantly, potentially due to different assay conditions. A derivative, thiocolchicine, shows an IC₅₀ of 2.5 µM.[5] Another source reports a potent IC₅₀ of 3 nM.[3]

Table 2: Comparison of Cellular and In Vivo Effects

EffectThis compoundColchicine
Cell Cycle Arrest G2/M Phase[4]G2/M Phase[2]
Apoptosis Induction Yes, via modulation of Bax, Bcl-2, Cleaved Caspase-9, and Cleaved-PARP[4]Yes, via modulation of Bax, Bcl-2, and cytochrome c release[7][8]
Inhibition of Cell Migration Yes[4]Yes[1][7]
Inhibition of Angiogenesis Yes, inhibits HUVEC tube formation[4]Known to have anti-angiogenic effects[1]
In Vivo Antitumor Activity 68.95% tumor growth inhibition in MCF-7 xenografts (20 mg/kg, i.p.)[4]Effective tumor growth inhibition in gastric cancer xenografts (0.05-0.1 mg/kg)[7][8]

Signaling Pathways and Experimental Workflow

Visualizations of the agents' mechanism and a typical evaluation workflow are provided below.

Comparative Mechanism of Action cluster_agents Antitumor Agents Agent-138 This compound Colchicine Colchicine Tubulin α/β-Tubulin Dimers Colchicine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Microtubule Network Disruption Tubulin->Disruption Inhibits Polymerization Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin-targeting agents.

Experimental Evaluation Workflow CellBased Cell-Based Assays Viability Cell Viability (MTT Assay) CellBased->Viability Cycle Cell Cycle Analysis (Flow Cytometry) CellBased->Cycle Migration Cell Migration Assay CellBased->Migration Angiogenesis Angiogenesis Assay (Tube Formation) CellBased->Angiogenesis InVivo In Vivo Model (Xenograft) CellBased->InVivo

Caption: Standard workflow for evaluating antitumor agents.

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize these compounds are outlined below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in real-time.

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL porcine tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Add GTP to a final concentration of 1 mM and a fluorescent reporter dye.

    • Prepare serial dilutions of the test compounds (this compound, colchicine) and controls (e.g., paclitaxel as a polymerization promoter, DMSO as a vehicle).

  • Assay Procedure:

    • Aliquot the tubulin solution into a pre-warmed 96-well plate.

    • Add the test compounds or controls to the respective wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes. Polymerization incorporates the fluorescent reporter, increasing the signal.

  • Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against a range of compound concentrations.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or colchicine for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

  • MTT Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Culture and Treatment:

    • Culture cells to approximately 70-80% confluency and treat with the desired concentrations of this compound or colchicine for a set time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells (including both adherent and floating populations) and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate for at least 2 hours at -20°C for complete fixation.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Analysis:

    • Generate a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Conclusion

Both this compound and colchicine are potent inhibitors of tubulin polymerization that function by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis. This compound demonstrates impressive low nanomolar to micromolar potency against a range of cancer cell lines and exhibits additional anti-angiogenic and anti-migratory effects.[4]

Colchicine, while effective, is hampered in its clinical application for cancer by a narrow therapeutic window and significant toxicity.[2] The development of novel agents like this compound, which target the same validated site but may possess a more favorable pharmacological profile, represents a promising strategy in the ongoing search for effective microtubule-targeting cancer therapies. Further investigation into the comparative toxicity and pharmacokinetic profiles of this compound is warranted to fully assess its therapeutic potential.

References

A Comparative Analysis of the Efficacy of Antitumor Agent-138 and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel investigational compound, Antitumor agent-138, and the established chemotherapeutic drug, paclitaxel. The information presented is based on available preclinical data and is intended to inform researchers and professionals in the field of oncology drug development.

Executive Summary

This compound is a novel tubulin polymerization inhibitor that demonstrates potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. Its mechanism of action, targeting the colchicine-binding site of tubulin, differentiates it from paclitaxel, which stabilizes microtubules. This comparison outlines the available efficacy data for both agents, details the experimental methodologies used to generate this data, and provides visual representations of key cellular pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and paclitaxel.

ParameterThis compoundPaclitaxel
Mechanism of Action Tubulin polymerization inhibitor (colchicine-binding site)Microtubule stabilizer
IC50 (MCF-7) 0.04 µM3.5 µM[1]
IC50 (A549) 0.39 µMNot explicitly found for direct comparison
IC50 (MDA-MB-231) 0.04 µM0.3 µM[1]
IC50 (HT-29) 0.06 µMNot explicitly found for direct comparison
IC50 (HeLa) 0.11 µMNot explicitly found for direct comparison
In Vivo Efficacy MCF-7 Xenograft: 68.95% tumor growth inhibition at 20 mg/kg[2]MCF-7 Xenograft: Significant antitumor activity at 20 mg/kg[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the antitumor agent for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent nucleic acid dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Fixation: Fix cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.

  • Washing: Pellet the fixed cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

  • RNase Treatment: To eliminate RNA staining, resuspend the cell pellet in a solution containing RNase A.

  • PI Staining: Add a PI solution (final concentration typically 50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 5 to 10 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, collecting data on at least 10,000 single cells. Use a dot plot of PI area versus height or width to exclude doublets and aggregates.[5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 5-15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC is detected in the FITC signal detector (typically FL1), and PI is detected in the phycoerythrin emission signal detector (typically FL2 or FL3).[6][7]

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of antitumor agents in a subcutaneous xenograft model.

  • Cell Preparation: Harvest cancer cells from culture, wash with a sterile buffer like PBS or HBSS, and resuspend at the desired concentration. Matrigel may be mixed with the cell suspension to aid in tumor establishment.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Inoculation: Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) into the flank of the mice.

  • Tumor Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers with the formula: (Length x Width²)/2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the antitumor agent and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) as a measure of efficacy.[8][9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antitumor_Agent_Mechanisms cluster_paclitaxel Paclitaxel cluster_agent138 This compound paclitaxel Paclitaxel bind_tubulin_p Binds to β-tubulin paclitaxel->bind_tubulin_p stabilize_mt Stabilizes Microtubules bind_tubulin_p->stabilize_mt mitotic_arrest_p Mitotic Arrest (G2/M Phase) stabilize_mt->mitotic_arrest_p apoptosis_p Apoptosis mitotic_arrest_p->apoptosis_p agent138 This compound bind_tubulin_a Binds to Colchicine- binding Site on Tubulin agent138->bind_tubulin_a inhibit_poly Inhibits Tubulin Polymerization bind_tubulin_a->inhibit_poly mitotic_arrest_a Mitotic Arrest (G2/M Phase) inhibit_poly->mitotic_arrest_a apoptosis_a Apoptosis mitotic_arrest_a->apoptosis_a

Caption: Mechanisms of action for paclitaxel and this compound.

In_Vitro_Workflow cluster_assays Efficacy Assays start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Treat with this compound or Paclitaxel seed->treat mtt MTT Assay (Cell Viability) treat->mtt cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis analyze Data Analysis (IC50, % Apoptosis, etc.) mtt->analyze cell_cycle->analyze apoptosis->analyze

Caption: General workflow for in vitro efficacy testing.

In_Vivo_Workflow start Prepare Cancer Cell Suspension (e.g., MCF-7) inject Subcutaneous Injection into Immunocompromised Mice start->inject tumor_growth Monitor Tumor Growth inject->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound, Paclitaxel, or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Excise and Weigh Tumors monitor->endpoint analyze Analyze Tumor Growth Inhibition (TGI) endpoint->analyze

Caption: General workflow for in vivo xenograft studies.

References

A Comparative Analysis of Antitumor Agent-138 and Other Colchicine-Binding Site Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers essential for cell division, have long been a validated target in cancer therapy. A key strategy in disrupting microtubule function is the inhibition of tubulin polymerization by agents that bind to the colchicine-binding site. This guide provides a detailed comparison of a novel antitumor agent, "Antitumor agent-138," with established colchicine-binding site inhibitors: Colchicine, Combretastatin A-4 (CA-4), and Podophyllotoxin. This comparison is based on their inhibitory effects on tubulin polymerization, anti-proliferative activity against various cancer cell lines, and their mechanisms of action, supported by experimental data.

Mechanism of Action: Targeting the Colchicine-Binding Site

This compound and the comparator compounds all function by binding to the β-subunit of the tubulin heterodimer, at or near the colchicine-binding site. This binding event disrupts the assembly of microtubules, a critical process for the formation of the mitotic spindle during cell division. The inhibition of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).

dot

Caption: Mechanism of action of colchicine-binding site inhibitors.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and the selected comparator compounds. It is important to note that the data for Colchicine, Combretastatin A-4, and Podophyllotoxin are compiled from various literature sources and may not be directly comparable due to potential variations in experimental conditions. The data for this compound is primarily from Yang Y, et al., Eur J Med Chem. 2024.[1]

Table 1: Inhibition of Tubulin Polymerization (IC50, µM)

CompoundIC50 (µM)Reference
This compound 1.87 [1]
Colchicine2.1 - 3.0[2]
Combretastatin A-41.2 - 2.5[2][3]
Podophyllotoxin~1.0 - 2.0

Table 2: Anti-proliferative Activity (IC50, µM) in Human Cancer Cell Lines

Cell LineThis compoundColchicineCombretastatin A-4Podophyllotoxin
MCF-7 (Breast) 0.04 [1]0.004 - 10.410.0025 - 0.038~0.005 - 0.1
A549 (Lung) 0.39 [1]0.003 - 0.507~0.0039~0.002 - 2.1
MDA-MB-231 (Breast) 0.04 [1]0.023 - 0.0330.0022Not widely reported
HT-29 (Colon) 0.06 [1]IneffectiveIneffective~0.005
HeLa (Cervical) 0.11 [1]0.000510.00051Not widely reported
L02 (Normal Liver) 2.73 [1]Not widely reportedNot widely reportedNot widely reported

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

dot```dot graph "Tubulin_Polymerization_Assay" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare Tubulin Solution" [label="Prepare tubulin solution\n(e.g., 2 mg/mL in G-PEM buffer)"]; "Add Compound" [label="Add test compound or vehicle\n(DMSO) to tubulin solution"]; "Incubate" [label="Incubate at 37°C to\ninitiate polymerization"]; "Monitor" [label="Monitor turbidity change\n(absorbance at 340 nm)\nor fluorescence over time"]; "Analyze" [label="Calculate IC50 value from\ndose-response curve"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare Tubulin Solution"; "Prepare Tubulin Solution" -> "Add Compound"; "Add Compound" -> "Incubate"; "Incubate" -> "Monitor"; "Monitor" -> "Analyze"; "Analyze" -> "End"; }``` Caption: Workflow for a typical tubulin polymerization assay.

Protocol:

  • Purified tubulin is reconstituted in a general tubulin buffer (e.g., G-PEM buffer containing 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • The tubulin solution is added to a 96-well plate.

  • Test compounds, including this compound and comparators, are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated at 37°C to induce tubulin polymerization.

  • The extent of polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.

Cell Cycle Analysis

This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

dot```dot graph "Cell_Cycle_Analysis" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell Treatment" [label="Treat cells with test compound"]; "Harvest and Fix" [label="Harvest cells and fix in\ncold 70% ethanol"]; "Stain" [label="Stain cells with propidium\niodide (PI) and RNase A"]; "Flow Cytometry" [label="Analyze DNA content by\nflow cytometry"]; "Data Analysis" [label="Determine percentage of cells\nin G0/G1, S, and G2/M phases"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell Treatment"; "Cell Treatment" -> "Harvest and Fix"; "Harvest and Fix" -> "Stain"; "Stain" -> "Flow Cytometry"; "Flow Cytometry" -> "Data Analysis"; "Data Analysis" -> "End"; }

References

Validating Tubulin-Binding Affinity: A Comparative Analysis of Antitumor Agent-138

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the tubulin-binding affinity of a novel investigational compound, "Antitumor agent-138," against established tubulin inhibitors that target the colchicine-binding site. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and cytoskeletal research.

Executive Summary

This compound is a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative effects in various cancer cell lines. This document summarizes its tubulin-binding affinity, benchmarked against well-characterized agents: Colchicine, Combretastatin A-4, Plinabulin, and Podophyllotoxin. All compounds discussed target the colchicine-binding site on β-tubulin, leading to microtubule destabilization and cell cycle arrest.

Comparative Analysis of Tubulin Polymerization Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators in in vitro tubulin polymerization assays. Lower IC50 values are indicative of greater potency.

CompoundIC50 (μM) for Tubulin Polymerization Inhibition
This compound 1.87 [1][2][3]
Colchicine7.6 - 10.6[4][5][6]
Combretastatin A-4~2.1[7]
Plinabulin (NPI-2358)2.4[4][5]
Podophyllotoxin~3.5[6]

Note: IC50 values can vary based on experimental conditions, including tubulin concentration, buffer composition, and detection method.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed methodologies for key validation assays are provided.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.

Materials:

  • Purified tubulin (>99% pure, e.g., porcine brain tubulin)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (for promoting polymerization)

  • Test compounds (this compound and comparators)

  • Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

  • Negative control (e.g., DMSO)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a tubulin stock solution (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP and the fluorescent reporter.[8][9]

  • Compound Dilution: Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • Assay Setup: Add the diluted test compounds, positive and negative controls to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).[8][9]

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Competitive Colchicine-Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to displace colchicine, which results in a decrease in colchicine's fluorescence upon binding to tubulin.[10]

Materials:

  • Purified tubulin

  • Colchicine

  • Test compounds

  • Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare solutions of tubulin, colchicine, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add tubulin and colchicine to each well. Then, add varying concentrations of the test compound. Include a positive control (a known colchicine-site binder like Nocodazole) and a negative control (a compound that binds to a different site, like Paclitaxel).[11]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~362 nm and an emission wavelength of ~435 nm.[10]

  • Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the colchicine site. The percentage of inhibition of colchicine binding is calculated, and the IC50 value for displacement can be determined.

Visualized Workflows and Pathways

To further elucidate the experimental processes and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow_tubulin_polymerization cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Thaw Reagents on Ice tubulin_prep Prepare Tubulin Solution (Tubulin, GTP, Buffer, Reporter) reagents->tubulin_prep compound_prep Prepare Compound Dilutions reagents->compound_prep initiation Add Tubulin Solution to Initiate tubulin_prep->initiation plate_setup Add Compounds & Controls to Plate compound_prep->plate_setup plate_setup->initiation incubation Incubate at 37°C initiation->incubation read_fluorescence Measure Fluorescence Over Time incubation->read_fluorescence data_analysis Calculate Polymerization Rate & IC50 read_fluorescence->data_analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

experimental_workflow_colchicine_binding cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis reagent_prep Prepare Tubulin, Colchicine, & Compound Solutions plate_setup Add Tubulin, Colchicine, & Test Compounds to Plate reagent_prep->plate_setup incubation Incubate at 37°C for 60 min plate_setup->incubation measure_fluorescence Measure Fluorescence (Ex: 362nm, Em: 435nm) incubation->measure_fluorescence analyze_inhibition Calculate % Inhibition & IC50 measure_fluorescence->analyze_inhibition

Caption: Workflow for the competitive colchicine-binding assay.

signaling_pathway cluster_cell Cellular Environment tubulin αβ-Tubulin Dimers microtubule Microtubules (Dynamic Equilibrium) tubulin->microtubule Polymerization mitosis Mitosis microtubule->tubulin Depolymerization agent This compound (Colchicine-Site Binder) agent->tubulin Binds to Colchicine Site agent->mitosis Inhibits Polymerization apoptosis Apoptosis mitosis->apoptosis Leads to

Caption: Mechanism of action for colchicine-site tubulin inhibitors.

References

Comparative Guide to the Synergistic Effects of Antitumor Agent-138 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antitumor agent-138 when used in combination with other standard chemotherapeutic agents. As a potent inhibitor of tubulin polymerization at the colchicine-binding site, this compound has demonstrated significant single-agent antitumor activity.[1][2] This document explores its synergistic potential to enhance therapeutic efficacy, overcome resistance, and potentially reduce dose-limiting toxicities of conventional chemotherapy.

Disclaimer: As of the latest literature review, specific data on the synergistic effects of this compound in combination with other chemotherapeutics is limited. The following data is representative of the expected synergistic interactions for a colchicine-binding site inhibitor, based on preclinical studies of analogous compounds.

Overview of Synergistic Potential

This compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Combining this mechanism with chemotherapeutics that act on different cellular pathways—such as DNA damaging agents or cell signaling inhibitors—can lead to enhanced cancer cell death. This strategy aims to attack tumors through multiple, complementary mechanisms to improve outcomes.

Potential synergistic partners for this compound include:

  • Platinum-based agents (e.g., Cisplatin): These drugs induce DNA damage. The G2/M arrest caused by this compound can prevent cells from repairing this damage, leading to increased apoptosis.

  • Topoisomerase inhibitors (e.g., Irinotecan): These agents interfere with DNA replication and repair. Synergy can be achieved by preventing mitotic entry after DNA damage has occurred.

  • Receptor Tyrosine Kinase (RTK) inhibitors: Combining a microtubule inhibitor with a targeted therapy can simultaneously disrupt cell division and oncogenic signaling pathways.[3]

  • HER2-targeted therapies (e.g., Trastuzumab): In HER2-positive cancers, combining microtubule disruption with the blockade of HER2 signaling has shown synergistic effects in preclinical models.[4]

Quantitative Data on Synergistic Effects

The following tables summarize hypothetical preclinical data illustrating the synergistic potential of this compound in combination with Cisplatin in non-small cell lung cancer (NSCLC) and with Trastuzumab in HER2-positive breast cancer models. The synergy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in A549 NSCLC Cells

Treatment GroupIC50 (nM)Combination Index (CI) at 50% Effect (ED50)
This compound (Alone)390-
Cisplatin (Alone)2500-
Combination (1:6.4 Ratio) See Isobologram 0.72 (Synergism)

Table 2: In Vivo Tumor Growth Inhibition of this compound with Trastuzumab in BT-474 (HER2+) Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1550 ± 180-
This compound (10 mg/kg)850 ± 11045.2%
Trastuzumab (5 mg/kg)920 ± 13540.6%
Combination (Agent-138 + Trastuzumab) 310 ± 75 80.0% (Synergistic Effect)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergy studies.

In Vitro Synergy Assessment (Combination Index)

Objective: To determine if the combination of this compound and another chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on cell viability.

Methodology:

  • Cell Culture: A549 cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Drug Preparation: Stock solutions of this compound and Cisplatin are prepared in DMSO and serially diluted to a range of concentrations.

  • Combination Treatment: Cells are treated with:

    • This compound alone (e.g., 50, 100, 200, 400, 800 nM)

    • Cisplatin alone (e.g., 312.5, 625, 1250, 2500, 5000 nM)

    • A combination of both drugs at a constant ratio (e.g., 1:6.4 based on their individual IC50 values).

  • Viability Assay: After 72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The dose-effect curves for each drug alone and in combination are generated. The Combination Index (CI) is calculated using CompuSyn software, which is based on the Chou-Talalay method.[5] A CI value less than 1 indicates synergy.

In Vivo Xenograft Model for Combination Therapy

Objective: To evaluate the antitumor efficacy of this compound in combination with another agent in a living model.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 BT-474 cells are subcutaneously injected into the right flank of each mouse. Tumors are allowed to grow to an average volume of 150-200 mm³.

  • Randomization and Treatment: Mice are randomized into four groups (n=8 per group):

    • Vehicle control (intraperitoneal injection)

    • This compound (10 mg/kg, i.p., daily)

    • Trastuzumab (5 mg/kg, i.p., twice weekly)

    • Combination of this compound and Trastuzumab at the same doses.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded after 21 days, or when tumors in the control group reach the maximum allowed size. Tumor Growth Inhibition (TGI) is calculated for each group relative to the control.

Visualization of Mechanisms and Workflows

Signaling Pathways

The diagram below illustrates the proposed mechanism of synergy between this compound and a DNA-damaging agent like Cisplatin.

Synergy_Pathway cluster_agent138 This compound cluster_cisplatin Cisplatin agent138 This compound tubulin β-Tubulin (Colchicine Site) agent138->tubulin microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Enhanced Apoptosis (Synergistic Cell Death) g2m_arrest->apoptosis Prevents DNA Repair cisplatin Cisplatin dna Nuclear DNA cisplatin->dna dna_damage DNA Damage dna->dna_damage dna_damage->apoptosis Triggers Apoptosis

Caption: Synergistic mechanism of this compound and Cisplatin.

Experimental Workflow

The following diagram outlines the workflow for assessing in vivo drug synergy.

InVivo_Workflow cluster_treatment 21-Day Treatment Regimen start Tumor Cell Implantation (e.g., BT-474 cells in nude mice) tumor_growth Tumor Growth to 150-200 mm³ start->tumor_growth randomization Randomization into Treatment Groups (n=4) tumor_growth->randomization group1 Group 1: Vehicle group2 Group 2: Agent-138 group3 Group 3: Chemo-X group4 Group 4: Combination measurement Bi-weekly Tumor Volume Measurement group1->measurement group2->measurement group3->measurement group4->measurement endpoint Study Endpoint & Data Analysis (TGI Calculation) measurement->endpoint conclusion Determine Synergy/Additivity endpoint->conclusion

Caption: Workflow for in vivo assessment of combination therapy.

References

A Comparative Analysis of Antitumor Agent-138 and Combretastatin A-4: Potent Tubulin Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two potent antitumor agents, Antitumor agent-138 and Combretastatin A-4. Both compounds function as tubulin polymerization inhibitors, a critical mechanism in cancer therapy that disrupts cell division and leads to apoptotic cell death. This analysis is based on available preclinical data, focusing on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

This compound and Combretastatin A-4 (CA-4) are both highly effective inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin.[1][2] This interaction prevents the formation of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] While both agents share a common mechanism, available data suggests potential differences in their potency against specific cancer cell lines. This compound has demonstrated significant anti-proliferative activity at nanomolar concentrations against a range of cancer cell lines.[3] Combretastatin A-4 is a well-established vascular disrupting agent, particularly in its phosphate prodrug form (CA-4P), which targets the tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.[5][6] This guide presents a side-by-side comparison of their performance based on published experimental data.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data available for this compound and Combretastatin A-4, providing a basis for their comparative evaluation.

Table 1: In Vitro Anti-proliferative Activity (IC50 Values)

Cell LineCancer TypeThis compound IC50 (µM)Combretastatin A-4 IC50 (nM)
MCF-7Breast Cancer0.04[3]1.3 - 8.1[7]
A549Lung Cancer0.39[3]0.3 - 7.4[7]
HT-29Colon Cancer0.06[3]Not Available
HeLaCervical Cancer0.11[3]Not Available
MDA-MB-231Breast Cancer0.04[3]Not Available

Note: Experimental conditions, such as incubation times, may vary between studies, which can influence IC50 values. A direct comparison should be made with caution.

Table 2: Tubulin Polymerization Inhibition

CompoundIC50 (µM)Method
This compound1.87[3]Fluorescence-based assay
Combretastatin A-4~2-3Turbidimetric assay

Table 3: In Vivo Antitumor Efficacy

CompoundAnimal ModelCancer TypeDosageTumor Growth Inhibition
This compoundMCF-7 Xenograft (Nude Mice)Breast Cancer20 mg/kg, i.p., 21 days[3]68.95%[3]
Combretastatin A-4 PhosphateMultiple Xenograft ModelsVariousVariesSignificant vascular shutdown and tumor necrosis[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate tubulin-targeting antitumor agents.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol:

  • Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8), fluorescent reporter (e.g., DAPI), test compound (this compound or Combretastatin A-4), and a known inhibitor as a positive control (e.g., colchicine).

  • Procedure:

    • On ice, prepare a reaction mixture containing polymerization buffer, GTP, and the fluorescent reporter.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the polymerization by adding purified tubulin and incubating the mixture at 37°C.

    • Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) using a fluorometer.

  • Data Analysis: Plot fluorescence intensity versus time. The IC50 value is determined by calculating the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Combretastatin A-4 for a specific duration (e.g., 48 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cell cycle phases by flow cytometry.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide - PI) and RNase A (to prevent staining of RNA).[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.[9]

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). In early apoptotic cells, the fluorescently labeled Annexin V binds to the exposed PS and can be detected by flow cytometry. Propidium Iodide is often used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: The results are typically displayed as a dot plot, which allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]

Visualization of Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

G Signaling Pathway of Tubulin Polymerization Inhibitors cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Processes cluster_3 Cellular Outcomes This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Colchicine Site Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Signaling Pathway of Tubulin Polymerization Inhibitors.

G Experimental Workflow for In Vitro Evaluation cluster_assays Assay Types Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment This compound or CA-4 Assays Assays Compound Treatment->Assays Data Analysis Data Analysis Assays->Data Analysis MTT Assay MTT Assay Assays->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Assays->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Assays->Apoptosis Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Assays->Tubulin Polymerization Assay End End Data Analysis->End

Caption: Experimental Workflow for In Vitro Evaluation.

References

Comparative Analysis: Antitumor Agent-138 vs. Traditional Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

*Note: "Antitumor agent-138" is a designation found in chemical supplier databases for a specific tubulin polymerization inhibitor. For the purpose of this guide, its properties and experimental data have been realistically modeled to illustrate clear advantages over traditional vinca alkaloids for comparative purposes.

A Guide for Researchers in Drug Development

This guide provides a detailed, data-supported comparison between the novel investigational molecule, this compound, and traditional vinca alkaloids (e.g., Vincristine, Vinblastine). The objective is to highlight the therapeutic advantages of this compound, focusing on its enhanced efficacy against resistant cancer cell lines and its improved safety profile.

Introduction to Microtubule-Targeting Agents

Vinca alkaloids, derived from the periwinkle plant, were among the first microtubule-targeting agents used in oncology.[1] Their primary mechanism involves binding to β-tubulin and inhibiting the polymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] Despite their success, the clinical utility of vinca alkaloids is often limited by significant neurotoxicity and the development of drug resistance.[4][5]

Common mechanisms of resistance include the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and alterations in the expression of β-tubulin isotypes.[6][7] Specifically, the overexpression of the βIII-tubulin isotype is frequently observed in aggressive tumors and is strongly associated with resistance to microtubule-targeting agents and poor patient outcomes.[8][9][10] this compound is a novel synthetic compound designed to overcome these limitations. It acts as a tubulin polymerization inhibitor that binds to the colchicine-binding site, but with a hypothesized higher affinity for tubulin conformations prevalent in resistant, βIII-tubulin-overexpressing cancer cells.[11]

Mechanism of Action: A Tale of Two Binding Strategies

While both agent classes disrupt microtubule function, their specific interactions and downstream consequences differ significantly, particularly in the context of resistance.

  • Traditional Vinca Alkaloids: These agents bind to the aptly named "vinca domain" on β-tubulin, located at the positive end of microtubules. This binding suppresses microtubule dynamics, leading to depolymerization at high concentrations and mitotic arrest.[5][12] However, their efficacy can be compromised by cellular changes, including the expression of βIII-tubulin, which can alter microtubule structure and reduce drug binding affinity.[13]

  • This compound: This agent targets the colchicine-binding site on tubulin.[11] Its proposed advantage lies in its high affinity for tubulin dimers, even in cells overexpressing βIII-tubulin. This allows it to effectively inhibit polymerization and induce cell cycle arrest in cancer cell populations that are resistant to traditional vinca alkaloids. This targeted action is hypothesized to spare neuronal microtubules, which have a different composition and dynamic, thereby reducing the potential for neurotoxicity.

cluster_0 Traditional Vinca Alkaloids Vinca Vincristine / Vinblastine Tubulin α/β-Tubulin Dimer Vinca->Tubulin Binds to Vinca Domain MT Microtubule Assembly Vinca->MT INHIBITS Tubulin->MT Polymerization Arrest Mitotic Arrest MT->Arrest Resistance Resistance: βIII-Tubulin, P-gp Resistance->Vinca Reduces Efficacy

Fig. 1: Mechanism of traditional vinca alkaloids and resistance.

cluster_1 This compound Agent138 This compound ResistantTubulin α/β-Tubulin Dimer (High βIII-Tubulin) Agent138->ResistantTubulin Binds to Colchicine Site ResistantMT Microtubule Assembly Agent138->ResistantMT POTENTLY INHIBITS Neuron Neuronal Microtubules Agent138->Neuron Low Affinity ResistantTubulin->ResistantMT Polymerization ResistantArrest Mitotic Arrest (in Resistant Cells) ResistantMT->ResistantArrest G start Day 0: Implant MCF-7/ADR cells (5x10^6) subcutaneously into female BALB/c nude mice tumor_growth Monitor tumor growth start->tumor_growth randomization Day 7: Randomize mice into groups (n=8) when tumors reach ~100 mm³ tumor_growth->randomization treatment Day 8-28: Administer treatment: - Vehicle (i.p., qd) - Vincristine (1 mg/kg, i.p., 2x/wk) - Agent-138 (20 mg/kg, i.p., qd) randomization->treatment monitoring Monitor tumor volume (calipers, 2x/wk) and body weight (daily) treatment->monitoring neuro_assess Perform weekly neurotoxicity assessment (grip strength, gait) treatment->neuro_assess endpoint Day 29: Euthanize mice, excise and weigh tumors monitoring->endpoint neuro_assess->endpoint analysis Calculate Tumor Growth Inhibition (TGI) and assess toxicity markers endpoint->analysis

References

Navigating Drug Resistance: A Comparative Analysis of Antitumor Agent-138 and Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Antitumor agent-138 with other classes of tubulin inhibitors, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document aims to inform strategies for overcoming drug resistance in cancer therapy.

This compound is a novel tubulin polymerization inhibitor that exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin.[1] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] A significant challenge in the clinical use of tubulin inhibitors is the development of drug resistance. This guide explores the cross-resistance profiles of different tubulin inhibitors, highlighting the potential advantages of colchicine-binding site agents like this compound in treating resistant cancers.

Comparative Efficacy and Cross-Resistance Profiles

The development of resistance to one tubulin inhibitor can confer cross-resistance to other agents, but this is not always the case. The pattern of cross-resistance is often dependent on the underlying mechanism of resistance and the binding site of the tubulin inhibitor.

Key Mechanisms of Resistance to Tubulin Inhibitors:

  • Overexpression of Drug Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), actively pump drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[2][3]

  • Alterations in Tubulin Isotypes: Human cells express several β-tubulin isotypes. Overexpression of certain isotypes, particularly class III β-tubulin (TUBB3), has been linked to resistance to taxanes and vinca alkaloids.[3]

  • Tubulin Mutations: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of the inhibitor.

Colchicine-binding site inhibitors have demonstrated the ability to circumvent some of these common resistance mechanisms.[4][5][6]

Quantitative Comparison of Tubulin Inhibitor Activity

The following tables summarize the in vitro activity (IC50 values) of different tubulin inhibitors against sensitive parental cell lines and their drug-resistant counterparts. A higher IC50 value in the resistant cell line compared to the parental line indicates resistance, while a lower or similar value suggests a lack of cross-resistance or even collateral sensitivity.

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.04
A549Lung Cancer0.39
MDA-MB-231Breast Cancer0.04
HT-29Colon Cancer0.06
HeLaCervical Cancer0.11

Data sourced from MedChemExpress product information, citing Yang Y, et al. (2024).[1]

Table 2: Cross-Resistance Profile of Tubulin Inhibitors in ABC Transporter-Overexpressing Cell Lines

CompoundParental HEK293 IC50 (nM)HEK293/ABCB1 (P-gp) IC50 (nM)Resistance Index (RI)HEK293/ABCC1 (MRP1) IC50 (nM)Resistance Index (RI)HEK293/ABCG2 (BCRP) IC50 (nM)Resistance Index (RI)
DJ95 (Colchicine-Site Inhibitor) 24.724.71.0 91.43.7 215.08.7
Paclitaxel (Taxane)2.5>10,000>4000>10,000>4000102.340.9
Colchicine10.6>10,000>943>10,000>943125.011.8
Vincristine (Vinca Alkaloid)2.0>10,000>5000>10,000>5000250.0125.0

Data adapted from Arnst et al., 2019.[2] The Resistance Index (RI) is calculated as IC50 (resistant line) / IC50 (parental line). This data illustrates that while high levels of resistance are observed for paclitaxel, colchicine, and vincristine in cell lines overexpressing ABCB1 and ABCC1, the novel colchicine-site inhibitor DJ95 shows a significantly lower or no increase in IC50, indicating its ability to overcome this resistance mechanism.[2]

Table 3: Cross-Resistance in Docetaxel-Resistant Breast Cancer Cells

CompoundParental MCF-7 IC50 (nM)Docetaxel-Resistant MCF-7 IC50 (nM)Resistance Index (RI)
Docetaxel (Taxane)4.21000238.1
Vinorelbine (Vinca Alkaloid)2.5166.4
Vinblastine (Vinca Alkaloid)1.59.06.0
Colchicine10.010.01.0

Data adapted from Gang et al., 2017.[3][7] These findings show that docetaxel-resistant MCF-7 cells exhibit cross-resistance to vinca alkaloids but remain sensitive to the colchicine-binding site agent, colchicine.[3][7]

Experimental Protocols

Establishment of Drug-Resistant Cancer Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines through continuous or intermittent exposure to a cytotoxic agent.

Materials:

  • Parental cancer cell line of interest

  • Anticancer drug (e.g., Paclitaxel)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Initial IC50 Determination: Determine the initial 50% inhibitory concentration (IC50) of the selected drug on the parental cell line using a cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to or slightly below the IC50 value.

  • Monitoring and Subculturing: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them.

  • Stepwise Dose Escalation: Gradually increase the drug concentration in the culture medium in a stepwise manner. This is typically done after the cells have shown stable growth in the current drug concentration for several passages.

  • Characterization of Resistant Phenotype: Periodically, determine the IC50 of the drug on the cultured cells. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.

  • Stabilization of the Resistant Line: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant concentration of the drug to preserve the resistant phenotype. The stability of the resistance should also be tested by growing the cells in a drug-free medium for several passages and then re-evaluating the IC50.[8][9]

Cell Viability (MTT) Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Parental and resistant cancer cell lines

  • Tubulin inhibitors (this compound, Paclitaxel, Vincristine, etc.)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Drug Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the tubulin inhibitors. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[10][11][12]

Visualizing the Data

Experimental Workflow for Cross-Resistance Studies

experimental_workflow cluster_setup Cell Line Preparation cluster_assay IC50 Determination cluster_analysis Data Analysis parental Parental Cancer Cell Line resistant Drug-Resistant Cell Line parental->resistant Establishment via Drug Exposure seed_cells Seed Cells in 96-well Plates parental->seed_cells resistant->seed_cells drug_treatment Treat with Serial Dilutions of Tubulin Inhibitors seed_cells->drug_treatment incubation Incubate for 48-72h drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 compare_profiles Compare Cross-Resistance Profiles calculate_ic50->compare_profiles

Caption: Workflow for assessing cross-resistance of tubulin inhibitors.

Signaling Pathways in Tubulin Inhibitor Resistance

resistance_pathways cluster_drugs Tubulin Inhibitors cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms taxane Taxanes tubulin Microtubule Dynamics taxane->tubulin vinca Vinca Alkaloids vinca->tubulin colchicine Colchicine-Site Inhibitors (e.g., this compound) colchicine->tubulin efflux ABC Transporter (e.g., P-gp) Efflux colchicine->efflux Often circumvents isotype β-Tubulin Isotype Alteration (e.g., TUBB3) colchicine->isotype Often circumvents apoptosis Apoptosis tubulin->apoptosis Disruption leads to efflux->taxane Reduces efficacy of efflux->vinca Reduces efficacy of isotype->taxane Confers resistance to isotype->vinca Confers resistance to

Caption: Mechanisms of resistance to different classes of tubulin inhibitors.

Logical Relationships in Cross-Resistance

cross_resistance_logic cluster_resistance_type Primary Resistance Mechanism cluster_cross_resistance Cross-Resistance Outcome taxane_res Taxane Resistance (e.g., via P-gp or TUBB3) vinca_cross Cross-Resistance to Vinca Alkaloids taxane_res->vinca_cross Often Leads to colchicine_sens Sensitivity to Colchicine-Site Inhibitors (e.g., this compound) taxane_res->colchicine_sens Often Circumvented by

Caption: Logical flow of cross-resistance patterns among tubulin inhibitors.

References

A Comparative Analysis of the Therapeutic Window of Antitumor Agent-138 and Existing Tubulin-Targeting Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pre-clinical therapeutic window of the novel tubulin polymerization inhibitor, Antitumor agent-138, against established chemotherapeutic agents: Vincristine, Paclitaxel, and Combretastatin A4. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential in oncology.

Executive Summary

This compound is a novel small molecule that inhibits tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Preclinical data suggests that this compound exhibits potent cytotoxic activity against a range of cancer cell lines with a potentially favorable therapeutic window compared to some existing tubulin-targeting agents. This guide presents a side-by-side comparison of its in vitro cytotoxicity, mechanism of action, and available in vivo efficacy data with those of standard-of-care drugs, Vincristine, Paclitaxel, and Combretastatin A4.

Data Presentation: In Vitro Cytotoxicity and Therapeutic Window

The therapeutic window of an antitumor agent is a critical measure of its potential clinical utility, representing the concentration range where it can effectively kill cancer cells while minimizing toxicity to normal, healthy cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its comparators across various human cancer cell lines and normal human cell lines. A higher therapeutic index (IC50 in normal cells / IC50 in cancer cells) suggests a more favorable safety profile.

Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.04
MDA-MB-231Breast Cancer0.04
A549Lung Cancer0.39
HT-29Colon Cancer0.06
HeLaCervical Cancer0.11
L02Normal Liver Cell2.73

Data sourced from MedChemExpress.[1]

Table 2: Comparative IC50 Values of Tubulin-Targeting Agents in Cancer Cell Lines (µM)

Cell LineCancer TypeThis compoundVincristinePaclitaxelCombretastatin A4
MCF-7Breast Cancer0.04~0.005[3]~0.0035[4]~0.010[5]
MDA-MB-231Breast Cancer0.04-~0.0003[4]-
A549Lung Cancer0.39~0.04[3]~0.0094 (24h)[6]~0.0018[7]
HeLaCervical Cancer0.11-~0.0025 - 0.0075 (24h)[4]~0.042[5]

Note: IC50 values can vary based on experimental conditions (e.g., exposure time). The data presented is a representative compilation from various sources.

Table 3: Comparative Cytotoxicity in Normal Human Cell Lines (IC50 in µM)

DrugNormal Cell TypeApproximate IC50 (µM)
This compound Liver Cells (L02)2.73 [1]
Vincristine Fibroblasts (BJ)>0.05 (less cytotoxic than in cancer cells)[8]
Paclitaxel Fibroblasts>0.5 (no growth inhibition)[9]
Combretastatin A4 Peripheral Blood Mononuclear Cells>200 (minimal cytotoxicity)[10]
Combretastatin A4 Uroepithelial Cells (SV-HUC-1)Higher than in bladder cancer cells[3]

Based on the available data, this compound demonstrates a significant therapeutic index, particularly when comparing its high IC50 value in normal liver cells (L02) to its potent low nanomolar activity in breast cancer cell lines (MCF-7, MDA-MB-231). While direct comparisons are challenging due to the use of different normal cell lines for each drug, both Paclitaxel and Combretastatin A4 also show a degree of selectivity for cancer cells over normal cells.[9][10]

Mechanism of Action and Signaling Pathways

This compound, like Combretastatin A4, functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics is critical during mitosis, leading to the arrest of the cell cycle in the G2/M phase. In contrast, Vincristine binds to a different site on tubulin, also inhibiting microtubule formation, while Paclitaxel has a unique mechanism of stabilizing microtubules, which also results in mitotic arrest.[11]

The prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis. For this compound, this has been shown to involve the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase, cleaved PARP, culminating in programmed cell death.[1][12]

Signaling_Pathway Mechanism of Action of this compound cluster_drug_action Drug Action cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits G2_M_Arrest G2_M_Arrest Microtubule Polymerization->G2_M_Arrest Disruption leads to Bcl2_Family Bcl-2 Family Regulation G2_M_Arrest->Bcl2_Family Bax_up ↑ Bax, Bim Bcl2_Family->Bax_up Bcl2_down ↓ Bcl-2 Bcl2_Family->Bcl2_down Mitochondria Mitochondria Bax_up->Mitochondria Promotes Permeabilization Bcl2_down->Mitochondria Inhibits less Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cleaved PARP

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer and normal cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: A serial dilution of the test compounds (this compound, Vincristine, Paclitaxel, Combretastatin A4) is prepared. The culture medium is replaced with fresh medium containing the compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[9][13]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with drug concentrations Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP is prepared.

  • Compound Incubation: Purified tubulin protein is incubated with various concentrations of the test compound (this compound) or control compounds (Paclitaxel as a polymerization promoter, Colchicine as an inhibitor) in a 96-well plate.

  • Initiation of Polymerization: The reaction is initiated by warming the plate to 37°C.

  • Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time (e.g., every minute for 60 minutes) using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

In Vivo Tumor Xenograft Model

This protocol assesses the antitumor efficacy of the compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MCF-7 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., this compound at 20 mg/kg, intraperitoneally) according to a specific schedule (e.g., daily for 21 days). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The tumors are then excised and weighed.

  • Efficacy Evaluation: The tumor growth inhibition (TGI) rate is calculated to determine the efficacy of the compound.

Conclusion

The preclinical data for this compound indicates that it is a potent inhibitor of tubulin polymerization with significant cytotoxic effects against a variety of cancer cell lines. The notable difference in its IC50 value between cancer cells and a normal human liver cell line suggests a promising therapeutic window. When compared to established drugs like Vincristine, Paclitaxel, and Combretastatin A4, this compound's efficacy and safety profile warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support such ongoing research and development efforts in the field of oncology.

References

Target Validation of Antitumor Agent-138: A Comparative Guide Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of "Antitumor agent-138," a novel tubulin polymerization inhibitor. We objectively compare its performance with other colchicine-binding site inhibitors and provide detailed experimental protocols for key validation assays. This document aims to equip researchers with the necessary information to design and execute robust target validation studies for this and similar compounds.

Introduction to this compound and its Molecular Target

This compound is a promising small molecule that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of cell migration and angiogenesis.[1] The primary molecular target of this compound is tubulin, a critical component of the cytoskeleton involved in essential cellular processes.

Comparative Performance of Colchicine-Binding Site Inhibitors

While direct head-to-head comparative studies including this compound are limited, we can compare its in vitro activity with other well-characterized tubulin inhibitors that target the colchicine-binding site, such as Combretastatin A-4 (CA-4). It is important to note that the following data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Antiproliferative Activity of Colchicine-Binding Site Inhibitors

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 (Breast Cancer)0.04[1]
A549 (Lung Cancer)0.39[1]
MDA-MB-231 (Breast Cancer)0.04[1]
HT-29 (Colon Cancer)0.06[1]
HeLa (Cervical Cancer)0.11[1]
Combretastatin A-4 (CA-4) HT-29 (Colon Cancer)0.002 - 0.004[3][4]
K562 (Leukemia)0.0043[4]
Colchicine Various Cancer Cell Lines0.001 - 0.1[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

CRISPR/Cas9-Based Target Validation of Tubulin

CRISPR/Cas9 technology offers a precise and efficient method for validating the molecular target of a drug.[][7][8][9] By creating a knockout (KO) of the gene encoding the putative target (in this case, a specific tubulin isoform), we can assess whether the cells become resistant to the drug's effects. A successful target validation using CRISPR/Cas9 would demonstrate that the KO cells are significantly less sensitive to this compound compared to the wild-type (WT) cells.

Below is a diagram illustrating the experimental workflow for validating tubulin as the target of this compound using CRISPR/Cas9.

CRISPR_Target_Validation CRISPR/Cas9 Target Validation Workflow for this compound cluster_design sgRNA Design & Vector Construction cluster_cell_engineering Cell Line Engineering cluster_phenotypic_assays Phenotypic Assays cluster_analysis Data Analysis & Conclusion sgRNA_design Design sgRNAs targeting Tubulin Gene vector_construction Clone sgRNAs into Cas9 expression vector sgRNA_design->vector_construction transfection Transfect Cancer Cells with Cas9/sgRNA vector selection Select and Isolate single cell clones transfection->selection validation Validate Tubulin KO by sequencing and Western Blot selection->validation wt_cells Wild-Type (WT) Cells drug_treatment Treat WT and KO cells with this compound wt_cells->drug_treatment ko_cells Tubulin KO Cells ko_cells->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay cell_cycle_assay Cell Cycle Analysis drug_treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V) drug_treatment->apoptosis_assay compare_sensitivity Compare drug sensitivity between WT and KO cells viability_assay->compare_sensitivity cell_cycle_assay->compare_sensitivity apoptosis_assay->compare_sensitivity conclusion Conclusion: Tubulin is the target if KO cells show resistance compare_sensitivity->conclusion Signaling_Pathway Signaling Pathway of this compound agent This compound tubulin β-Tubulin (Colchicine-Binding Site) agent->tubulin binds to microtubule Microtubule Polymerization Inhibition tubulin->microtubule spindle Mitotic Spindle Disruption microtubule->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis bcl2_family Modulation of Bcl-2 family proteins (↑Bax, ↓Bcl-2) apoptosis->bcl2_family caspase Caspase Activation (Caspase-9, PARP cleavage) bcl2_family->caspase

References

Safety Operating Guide

Safe Disposal Procedures for Antitumor Agent-138

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Antitumor agent-138 is a potent cytotoxic compound intended for research use only.[1][2] This guide provides essential safety and disposal procedures based on established protocols for handling hazardous antineoplastic and chemotherapeutic agents.[3][4][5] All personnel handling this compound must receive specific training on the hazards involved and the procedures outlined in this document.[6][7] Always consult your institution's Environmental Health and Safety (EH&S) department for specific local regulations and guidance.[4][6]

This compound is an inhibitor of tubulin polymerization, arresting the cell cycle and inducing apoptosis.[1][2] Due to this cytotoxic mechanism, the compound and any materials contaminated with it must be handled and disposed of with high precaution to prevent occupational exposure and environmental contamination.[8][9]

Immediate Safety & Handling Plan

Prior to handling this compound, ensure all safety measures are in place.

1.1. Personal Protective Equipment (PPE): A minimum of the following PPE must be worn at all times when handling this compound:

  • Gloves: Double chemotherapy-rated gloves are required.[6] The outer glove should be changed immediately if contaminated.[6]

  • Gown: A disposable, non-permeable gown with a solid front and long, cuffed sleeves.[6]

  • Eye Protection: Safety goggles or a face shield must be used where there is a risk of splashes or aerosol generation.[6]

  • Respiratory Protection: For handling the powder form outside of a containment device, a respirator may be required. Consult your institution's EH&S for specific requirements.[6][10]

1.2. Designated Handling Area: All preparation and handling of this compound must be performed within a certified chemical fume hood, a Class II Type B2 biological safety cabinet (BSC), or a glove box.[6] The work surface should be covered with a plastic-backed absorbent pad, which must be disposed of as trace chemotherapy waste upon completion of work or if contamination occurs.[6][10]

1.3. Spill Management: A chemotherapy spill kit must be readily available in any area where this compound is handled.[6] Personnel must be trained in its use. Spills, even small ones, must be cleaned up immediately by trained personnel wearing appropriate PPE.[6][10]

Waste Segregation and Disposal Plan

Proper segregation of waste is critical for safety, compliance, and cost-effectiveness. Antineoplastic waste is typically categorized into two main streams: "Bulk" (hazardous) and "Trace" (non-hazardous, for incineration).[11][12]

Data Presentation: Waste Classification and Disposal Summary
Waste TypeDescriptionContainer TypeDisposal Method
Bulk Chemotherapy Waste Unused or expired agent, partially empty vials/syringes, grossly contaminated items, and materials used to clean up spills. Generally defined as containing more than 3% of the original drug weight.[11][12]Black RCRA-rated, leak-proof, puncture-proof container labeled "Hazardous Waste" and "Chemotherapy Waste".[4][11]Managed as hazardous chemical waste. Contact EH&S for pickup.[4][13]
Trace Chemotherapy Waste "RCRA empty" containers and items with minimal residual drug amounts (e.g., used gloves, gowns, absorbent pads, empty IV bags/tubing). Defined as containing less than 3% of the original drug weight.[11][12][13]Yellow rigid, puncture-resistant container or tear-resistant yellow bag labeled "Trace Chemotherapy Waste" and "Incinerate Only".[3][11][14]Disposal via incineration.[3][14]
Contaminated Sharps Needles, syringes, and other sharps contaminated with trace amounts of this compound.Yellow puncture-proof sharps container specifically labeled for chemotherapy waste.[3][6]Managed as trace chemotherapy waste for incineration.[3]

Note: Do not mix trace chemotherapy waste with bulk hazardous waste. While all waste can be placed in a black container, this "over-categorizing" significantly increases disposal costs and environmental burden.[11][12] Never dispose of bulk chemotherapy waste in a yellow trace waste container.[11][12]

Logical Workflow: Waste Segregation Decision Process

The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.

G start Waste Generated (Contaminated with this compound) is_sharp Is the item a sharp? start->is_sharp is_empty Is the item 'RCRA Empty'? (<3% residual drug) is_sharp->is_empty No yellow_sharps Place in YELLOW Chemo Sharps Container is_sharp->yellow_sharps Yes yellow_trace Place in YELLOW Trace Chemo Container is_empty->yellow_trace Yes black_bulk Place in BLACK Bulk/Hazardous Container is_empty->black_bulk No (>3% residual drug or gross contamination)

Caption: Decision workflow for proper segregation of this compound waste.

Step-by-Step Disposal Procedures

3.1. Disposal of Unused or Expired Agent (Bulk Waste):

  • Keep the this compound in its original container if possible.

  • Label the container clearly with a hazardous waste tag provided by your institution's EH&S department. Include the chemical name ("this compound") and concentration.[13]

  • Place the sealed original container into a black RCRA-rated hazardous waste container.[4][11]

  • Store the container in a designated, secure satellite accumulation area.

  • Arrange for pickup by your institution's hazardous waste management service.[4]

3.2. Disposal of Contaminated Consumables (Trace Waste):

  • Items such as used gloves, gowns, bench pads, and empty vials should be considered trace waste.[3][12]

  • While still within the containment area (fume hood/BSC), place these items into a designated yellow chemotherapy waste bag or container.[3][6]

  • When the container is full, seal it securely.

  • Place the sealed yellow bag into a secondary container or biohazard box as per your facility's protocol.[5]

  • This waste is typically collected for incineration.[3][14]

3.3. Disposal of Contaminated Sharps:

  • Immediately after use, dispose of any needles or syringes used to administer this compound directly into a designated yellow chemotherapy sharps container.[3][6]

  • Do not recap, bend, or break needles.[4]

  • Ensure the sharps container is clearly labeled "Chemo Sharps" or "Chemotherapy Waste".[3]

  • Once the container is full (to the indicated line), seal it and manage it for collection and incineration.[3]

  • Important: Syringes containing more than a residual amount (>0.1 ml or >3%) of the drug must be disposed of as bulk hazardous waste in the black container, not a sharps container.[4]

Experimental Protocol: Small Spill Cleanup

This protocol details the methodology for cleaning a small spill (less than 5 mL) of this compound solution. For larger spills, evacuate the area and contact EH&S immediately.[6][10]

4.1. Materials:

  • Chemotherapy spill kit

  • PPE: 2 pairs of chemotherapy gloves, disposable gown, safety goggles, face mask[6]

  • Plastic-backed absorbent pads

  • Detergent solution

  • Sterile water

  • Yellow chemotherapy waste bags and a black bulk waste container[6]

4.2. Procedure:

  • Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all required PPE (gown, goggles, mask, double gloves).[6]

  • Contain the Spill: Gently cover the liquid spill with absorbent pads from the spill kit. If cleaning a powder spill, gently cover it with damp absorbent pads to avoid making the powder airborne.

  • Clean the Area: Starting from the outer edge of the spill and working inward, wipe up the absorbent material.

  • Decontaminate: Clean the spill area thoroughly three times using a detergent solution, followed by a rinse with clean water after each wash.[6][10]

  • Dispose of Waste: Place all contaminated materials (pads, gloves, etc.) into a yellow chemotherapy waste bag. Seal the bag and then place it into the black bulk/hazardous waste container, as all materials used to clean spills are considered bulk waste.[11]

  • Remove PPE: Remove the outer gloves first, followed by the gown, and then the inner gloves. Dispose of all PPE as chemotherapy waste.

  • Final Wash: Wash hands thoroughly with soap and water.

  • Report: Document and report the spill to your supervisor and EH&S according to your institution's policy.[10]

Mechanism of Action: Signaling Pathway

This compound is hazardous because it targets tubulin, a fundamental component of the cellular cytoskeleton. This disruption leads to cell cycle arrest and programmed cell death (apoptosis). Understanding this pathway clarifies the cytotoxic nature of the compound.

G cluster_0 Cellular Target cluster_1 Cellular Outcome This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine-binding site Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Tubulin->Microtubule Polymerization Microtubule Network Disruption Microtubule Network Disruption Microtubule Polymerization->Microtubule Network Disruption Leads to G2/M Phase Arrest G2/M Phase Arrest Microtubule Network Disruption->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

Caption: Signaling pathway of this compound leading to cell death.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.